Product packaging for 1-(4-Bromophenyl)ethyl methyl ether(Cat. No.:CAS No. 59891-97-3)

1-(4-Bromophenyl)ethyl methyl ether

Cat. No.: B1278683
CAS No.: 59891-97-3
M. Wt: 215.09 g/mol
InChI Key: DUCFFBWPWJEFDI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethyl methyl ether is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B1278683 1-(4-Bromophenyl)ethyl methyl ether CAS No. 59891-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCFFBWPWJEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59891-97-3
Record name 1-bromo-4-(1-methoxyethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethyl methyl ether is a halogenated aromatic ether with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of a bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, reactivity profile, and a discussion of its potential applications in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 59891-97-3[1]
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [3]
Appearance Not specified (likely a liquid)
Boiling Point (Predicted) 231.8 ± 15.0 °C
Density (Predicted) 1.327 ± 0.06 g/cm³
InChI InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3[4]
InChIKey DUCFFBWPWJEFDI-UHFFFAOYSA-N[4]
SMILES COC(C)C1=CC=C(Br)C=C1

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 4-bromoacetophenone. The first step is the reduction of the ketone to the corresponding alcohol, 1-(4-bromophenyl)ethanol, followed by a Williamson ether synthesis.

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol

This procedure is adapted from known methods for the reduction of aryl ketones.[5]

  • Materials:

    • 4-Bromoacetophenone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-bromoacetophenone (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)ethanol.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

  • Materials:

    • 1-(4-Bromophenyl)ethanol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol 4-Bromoacetophenone->1-(4-Bromophenyl)ethanol 1. NaBH4, MeOH 2. Workup This compound This compound 1-(4-Bromophenyl)ethanol->this compound 1. NaH, THF 2. CH3I

Caption: Synthetic pathway to this compound.

Spectroscopic Data

While detailed experimental spectra are best obtained from direct analysis, the expected spectroscopic features of this compound can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Doublet3H-CH(OCH₃)CH₃
~3.2Singlet3H-OCH₃
~4.3Quartet1H-CH (OCH₃)CH₃
~7.2Doublet2HAromatic protons ortho to the ethyl methyl ether group
~7.5Doublet2HAromatic protons ortho to the bromine atom

The coupling constant (J) for the doublet and quartet will be in the range of 6-7 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to exhibit the following peaks:

Chemical Shift (δ, ppm)Assignment
~24-CH(OCH₃)C H₃
~56-OC H₃
~83-C H(OCH₃)CH₃
~121Aromatic C -Br
~128Aromatic C H ortho to the ethyl methyl ether group
~131Aromatic C H ortho to the bromine atom
~143Aromatic ipso-C attached to the ethyl methyl ether group
FTIR Spectroscopy

The infrared spectrum will likely display characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)Vibration
3050-3100C-H stretch (aromatic)
2850-3000C-H stretch (aliphatic)
~1590, 1485C=C stretch (aromatic ring)
1080-1150C-O stretch (ether)
~1010C-Br stretch
800-850C-H bend (para-disubstituted aromatic)
Mass Spectrometry

The mass spectrum, likely obtained through electron ionization (EI-MS), would show the molecular ion peak (M⁺) at m/z 214 and 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[6]

Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7][8] A significant fragment would be expected from the loss of a methyl radical (•CH₃) to form a stable benzylic oxonium ion. Another possible fragmentation is the loss of the methoxy group (•OCH₃). The benzylic cleavage to lose the entire methoxyethyl group is also possible, leading to a bromophenyl cation.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the aryl bromide and the ether linkage.

  • Aryl Bromide: The carbon-bromine bond is a key site for reactivity. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki,[9][10][11][12] Heck, and Stille couplings. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and other complex aromatic compounds. The aryl bromide can also be converted into a Grignard reagent by reaction with magnesium metal, which can then be used as a potent nucleophile in various synthetic transformations.[13][14][15][16][17]

  • Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI, which would yield 1-(4-bromophenyl)ethanol and methyl halide.

  • Benzylic Position: The hydrogen atoms on the carbon adjacent to both the phenyl ring and the ether oxygen are benzylic and could be susceptible to radical abstraction under certain conditions.

Applications in Drug Development

While there is limited specific information on the biological activity of this compound itself, the bromophenyl motif is a common feature in many biologically active molecules and pharmaceutical agents.[18][19][20] Bromine can act as a bioisostere for other groups, influence the lipophilicity of a molecule, and provide a site for metabolic transformations.

The primary utility of this compound in drug development is as a synthetic intermediate. The ability to functionalize the aryl bromide through cross-coupling reactions allows for the rapid generation of libraries of compounds for screening in drug discovery programs. For example, the bromophenyl group can be coupled with various boronic acids (Suzuki coupling) to introduce diverse aryl or heteroaryl substituents, which can be crucial for optimizing the binding of a drug candidate to its biological target.

G cluster_0 Drug Discovery & Development Building_Block This compound Library_Synthesis Library of Analogues Building_Block->Library_Synthesis Cross-Coupling Reactions Screening Biological Screening Library_Synthesis->Screening Lead_Compound Lead Compound Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization SAR Studies Drug_Candidate Drug Candidate Optimization->Drug_Candidate

References

1-(4-Bromophenyl)ethyl methyl ether CAS number 59891-97-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59891-97-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethyl methyl ether is a halogenated aromatic ether. Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atom, such as altered lipophilicity, metabolic stability, and potential for specific intermolecular interactions. This document provides a comprehensive technical overview of this compound, summarizing its known physicochemical properties, outlining a detailed synthesis protocol, and noting the availability of spectral data for characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1]
CAS Number 59891-97-3[1][2]
Boiling Point (Predicted) 231.8 ± 15.0 °C[3]
Density (Predicted) 1.327 ± 0.06 g/cm³[3]
Appearance White to light brown crystalline powder (for the precursor alcohol)[4][5]
InChIKey DUCFFBWPWJEFDI-UHFFFAOYSA-N[2]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor alcohol, 1-(4-bromophenyl)ethanol, followed by its methylation.

Synthesis of 1-(4-bromophenyl)ethanol (Precursor)

The precursor alcohol can be synthesized via the reduction of 1-(4-bromophenyl)ethanone. A general procedure is as follows:

Materials:

  • 1-(4-bromophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(4-bromophenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-bromophenyl)ethanol.[5][6]

Synthesis of this compound

The methylation of 1-(4-bromophenyl)ethanol can be accomplished using a Williamson ether synthesis.

Materials:

  • 1-(4-bromophenyl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-(4-bromophenyl)ethanol in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and slowly add methyl iodide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectral Data

Characterization of this compound is crucial for confirming its identity and purity. The following spectral data are available for this compound on SpectraBase:

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.[7]

  • Mass Spectrometry (GC-MS): Determines the molecular weight and fragmentation pattern.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[8]

Researchers are advised to consult SpectraBase for detailed spectral information. For the precursor, 1-(4-bromophenyl)ethanol, ¹³C NMR and IR spectra are also available.[9][10]

Biological Activity and Drug Development Potential

As of the date of this document, a thorough search of the scientific literature and chemical databases has not revealed any published studies on the biological activity, signaling pathway interactions, or applications in drug development specifically for this compound. While compounds containing a bromophenyl moiety are prevalent in medicinal chemistry, no data is currently available for this particular molecule.[11][12]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation (Williamson Ether Synthesis) start1 1-(4-bromophenyl)ethanone reagent1 NaBH4, Methanol start1->reagent1 product1 1-(4-bromophenyl)ethanol reagent1->product1 start2 1-(4-bromophenyl)ethanol product1->start2 reagent2 1. NaH, THF 2. CH3I start2->reagent2 product2 This compound reagent2->product2

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Compound Data

This diagram shows the relationship between the compound and its associated data.

Compound_Data_Relationship Data Relationship for this compound cluster_properties Physicochemical Properties cluster_synthesis Synthesis cluster_spectra Spectral Data (Available on SpectraBase) compound This compound CAS: 59891-97-3 formula Molecular Formula C9H11BrO compound->formula has mw Molecular Weight 215.09 g/mol compound->mw has bp Boiling Point (Predicted) 231.8 °C compound->bp has density Density (Predicted) 1.327 g/cm³ compound->density has precursor Precursor: 1-(4-bromophenyl)ethanol compound->precursor synthesized from nmr 13C NMR compound->nmr characterized by ms Mass Spectrometry compound->ms characterized by ir FTIR compound->ir characterized by reaction Reaction: Williamson Ether Synthesis precursor->reaction via reaction->compound yields

Caption: Relationship between the compound and its associated data.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-Bromophenyl)ethyl methyl ether. Due to the limited availability of published experimental data for this specific compound, this guide combines reported information with predicted data based on analogous structures to offer a valuable resource for researchers.

Chemical Structure and Properties

This compound possesses a chiral center at the ethyl group's benzylic position, connected to a p-brominated phenyl ring and a methoxy group. Its chemical identity is confirmed by its CAS number 59891-97-3 and molecular formula C₉H₁₁BrO.[1][2][3]

structure cluster_phenyl cluster_ether C1 C C2 C C1->C2 C_alpha CH C1->C_alpha C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 C_beta CH3 C_alpha->C_beta O O C_alpha->O C_methoxy CH3 O->C_methoxy

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1]
CAS Number 59891-97-3[1][2]
Boiling Point (Predicted) 231.8 ± 15.0 °C[4]
Density (Predicted) 1.327 ± 0.06 g/cm³[4]
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be soluble in common organic solvents

Synthesis

A standard and reliable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of the precursor alcohol, 1-(4-bromophenyl)ethanol, to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(4-bromophenyl)ethanol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Formation of the Alkoxide: A solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structure and comparison with analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methine Proton (-CH(OCH₃)-): A quartet at approximately δ 4.3-4.5 ppm, coupled to the adjacent methyl protons.

  • Methoxy Protons (-OCH₃): A singlet at around δ 3.2-3.4 ppm.

  • Methyl Protons (-CH₃): A doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine atom (C-Br) would appear around δ 121 ppm, and the ipso-carbon attached to the ethyl ether group would be in the range of δ 140-143 ppm. The other two aromatic carbons would resonate between δ 127-132 ppm.

  • Methine Carbon (-CH(OCH₃)-): A signal in the range of δ 80-85 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 56-58 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, approximately at δ 22-25 ppm.

IR (Infrared) Spectroscopy
  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C-O-C stretching (ether): Strong absorption bands around 1080-1150 cm⁻¹

  • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1490 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound is expected for the molecular ion peak at m/z 214 and 216 (approximately 1:1 ratio).

  • Major Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 183/185.

    • Benzylic cleavage to form the 4-bromobenzyl cation at m/z 183/185.

    • Loss of the ethyl group to give a fragment at m/z 185/187.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-(4-bromophenyl)ethanol reaction Williamson Ether Synthesis (NaH, CH3I in THF) start->reaction 1. Reagents workup Aqueous Work-up & Extraction reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Crude Product product Pure 1-(4-Bromophenyl)ethyl methyl ether purification->product 4. Isolation nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

References

In-depth Technical Guide: Molecular Weight of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight for the chemical compound 1-(4-Bromophenyl)ethyl methyl ether.

Molecular Structure and Formula

This compound is an organic compound with the molecular formula C₉H₁₁BrO[1][2][3]. This formula indicates that each molecule is composed of nine carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

  • Carbon (C): approximately 12.011 atomic mass units (amu)[4][5]

  • Hydrogen (H): approximately 1.008 amu[6][7][8][9]

  • Bromine (Br): approximately 79.904 amu[10][11][12]

  • Oxygen (O): approximately 15.999 amu[13][14][15]

The molecular weight is calculated as follows:

(9 × 12.011) + (11 × 1.008) + (1 × 79.904) + (1 × 15.999) = 215.09 g/mol

This calculated value is consistent with published data for this compound, which report a molecular weight of approximately 215.09 g/mol or 215.1 g/mol [1][16].

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clear comparison.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC912.011[4][5][17]108.099
HydrogenH111.008[6][7][8][18]11.088
BromineBr179.904[10][11][12][19][20]79.904
OxygenO115.999[13][14][15][21][22]15.999
Total 215.09

Logical Relationship Diagram

The following diagram illustrates the logical relationship for determining the molecular weight of this compound.

MolecularWeightCalculation cluster_elements Constituent Elements & Atomic Weights cluster_formula Molecular Formula: C₉H₁₁BrO cluster_calculation Calculation cluster_result Final Molecular Weight C Carbon (C) 12.011 amu C_count 9 x C C->C_count H Hydrogen (H) 1.008 amu H_count 11 x H H->H_count Br Bromine (Br) 79.904 amu Br_count 1 x Br Br->Br_count O Oxygen (O) 15.999 amu O_count 1 x O O->O_count Summation Sum of (Count x Atomic Weight) C_count->Summation H_count->Summation Br_count->Summation O_count->Summation MW 215.09 g/mol Summation->MW

Caption: Logical workflow for calculating the molecular weight.

References

An In-depth Technical Guide on the Synthesis of 1-(4-Bromophenyl)ethyl Methyl Ether Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 1-(4-Bromophenyl)ethyl methyl ether, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the reduction of 4'-bromoacetophenone to its corresponding alcohol, 1-(4-bromophenyl)ethanol, which is the direct precursor. This is followed by a Williamson ether synthesis to yield the target methyl ether. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathway and experimental workflow.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting Material(s)ProductReagentsTypical Yield (%)Purity (%)
1Carbonyl Reduction4'-Bromoacetophenone1-(4-Bromophenyl)ethanolSodium borohydride (NaBH₄), Methanol>95%>98%
2Williamson Ether Synthesis1-(4-Bromophenyl)ethanolThis compoundSodium hydride (NaH), Methyl iodide (CH₃I)~80-95%>98%

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol via Reduction of 4'-Bromoacetophenone

This procedure details the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • 4'-Bromoacetophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-bromoacetophenone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-bromophenyl)ethanol as a white solid.[1][2][3][4] The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the formation of an ether from an alcohol and an alkyl halide.[5][6][7]

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.[8][9] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Pathway Start 4'-Bromoacetophenone Intermediate 1-(4-Bromophenyl)ethanol Start->Intermediate 1. NaBH₄, MeOH 2. H₃O⁺ workup Product 1-(4-Bromophenyl)ethyl methyl ether Intermediate->Product 1. NaH, THF 2. CH₃I

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Etherification A1 Dissolve 4'-Bromoacetophenone in Methanol A2 Cool to 0 °C A1->A2 A3 Add NaBH₄ A2->A3 A4 Reaction Stirring A3->A4 A5 Acidic Quench A4->A5 A6 Extraction & Drying A5->A6 A7 Evaporation A6->A7 A8 Isolate 1-(4-Bromophenyl)ethanol A7->A8 B1 Prepare NaH suspension in THF at 0 °C A8->B1 Proceed to Step 2 B2 Add 1-(4-Bromophenyl)ethanol B1->B2 B3 Add CH₃I B2->B3 B4 Reaction Stirring (Overnight) B3->B4 B5 Aqueous Quench B4->B5 B6 Extraction & Drying B5->B6 B7 Purification (Chromatography) B6->B7 B8 Isolate 1-(4-Bromophenyl)ethyl methyl ether B7->B8

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 1-bromo-4-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-bromo-4-(1-methoxyethyl)benzene. Due to the limited availability of experimentally determined data for this specific compound, this document presents a combination of confirmed molecular identifiers, predicted physical constants, and generalized experimental protocols relevant to its synthesis and characterization.

Core Molecular and Physical Properties

PropertyValue
Chemical Name 1-bromo-4-(1-methoxyethyl)benzene
CAS Number 59891-97-3
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES CC(OC)c1ccc(Br)cc1
InChIKey DUCFFBWPWJEFDI-UHFFFAOYSA-N
Predicted Boiling Point 235.2 ± 9.0 °C at 760 mmHg
Predicted Density 1.3±0.1 g/cm³
Predicted Refractive Index 1.537

Note: Predicted values are computationally generated and should be used as estimations pending experimental verification.

Proposed Synthesis Pathway

A plausible and common method for the synthesis of 1-bromo-4-(1-methoxyethyl)benzene is the Williamson ether synthesis. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-(4-bromophenyl)ethanol 1-(4-bromophenyl)ethanol Product 1-bromo-4-(1-methoxyethyl)benzene 1-(4-bromophenyl)ethanol->Product 1. Deprotonation 2. Nucleophilic Attack Base Strong Base (e.g., NaH) Base->1-(4-bromophenyl)ethanol AlkylHalide Methyl Halide (e.g., CH3I) AlkylHalide->Product

Caption: Proposed Williamson ether synthesis of 1-bromo-4-(1-methoxyethyl)benzene.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and determination of key physical constants for a liquid aromatic compound like 1-bromo-4-(1-methoxyethyl)benzene.

Synthesis via Williamson Ether Synthesis (General Protocol)
  • Deprotonation: To a solution of 1-(4-bromophenyl)ethanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Attack: A methylating agent, such as methyl iodide (CH₃I), is added dropwise to the cooled alkoxide solution. The reaction is allowed to warm to room temperature and stirred for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the final product.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid can be determined using a simple distillation apparatus.[1]

  • Apparatus Setup: A distillation flask is charged with the liquid sample and a few boiling chips. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Measurement: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[2] The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Density (General Protocol)

The density of a liquid can be determined using a pycnometer or a volumetric flask.[3][4]

  • Mass of Empty Container: The mass of a clean, dry pycnometer or volumetric flask is accurately measured.

  • Mass of Container with Sample: The container is filled with the liquid sample to the calibration mark, and the total mass is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.[3]

Determination of Refractive Index (General Protocol)

The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer.[5][6]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is then read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[7]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from synthesis to the characterization of 1-bromo-4-(1-methoxyethyl)benzene.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 1-(4-bromophenyl)ethanol Reaction Williamson Ether Synthesis Start->Reaction Product Crude Product Reaction->Product Purify Column Chromatography or Distillation Product->Purify PureProduct Pure Product Purify->PureProduct BoilingPoint Boiling Point Determination PureProduct->BoilingPoint Density Density Measurement PureProduct->Density RefractiveIndex Refractive Index Measurement PureProduct->RefractiveIndex

Caption: Logical workflow for the synthesis and characterization of 1-bromo-4-(1-methoxyethyl)benzene.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(4-Bromophenyl)ethyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-(4-Bromophenyl)ethyl methyl ether. Due to the absence of direct experimental literature for this specific substrate, this document leverages established principles of electrophilic aromatic substitution and data from analogous compounds, such as 4-bromoanisole and substituted benzenes, to predict reaction outcomes and provide detailed theoretical protocols.

Core Concepts: Substituent Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of its two substituents: the bromo group (-Br) at the para position and the 1-methoxyethyl group [-CH(OCH₃)CH₃] at the ipso position.

  • Bromo Group (-Br): The bromine atom is a deactivating, ortho-para directing group.[1] Its deactivating nature stems from its electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene. However, the lone pairs on the bromine atom can participate in resonance, which directs incoming electrophiles to the ortho and para positions.

  • 1-Methoxyethyl Group [-CH(OCH₃)CH₃]: This alkyl ether group is considered an activating, ortho-para directing group. The ether oxygen can donate electron density to the ring via resonance, thereby stabilizing the arenium ion intermediate formed during the substitution. This activating effect generally outweighs the inductive withdrawal of the oxygen atom. Alkyl groups themselves are also weakly activating and ortho-para directing.

In a disubstituted benzene ring, when the directing effects of the two groups compete, the more powerful activating group typically dictates the position of electrophilic attack.[2] In the case of this compound, the 1-methoxyethyl group is the stronger activating group compared to the deactivating bromo group. Therefore, substitution is predicted to occur at the positions ortho to the 1-methoxyethyl group. Since the para position is already occupied by the bromo substituent, the primary products will be those resulting from substitution at the positions ortho to the 1-methoxyethyl group. Steric hindrance from the ethyl portion of the substituent may influence the reaction rate but is not expected to completely prevent substitution at these positions.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the directing effects discussed, the following table summarizes the predicted major products for common electrophilic aromatic substitution reactions of this compound.

Reaction TypeElectrophile (E+)ReagentsPredicted Major Product(s)
Nitration Nitronium ion (NO₂⁺)Conc. HNO₃, Conc. H₂SO₄1-(4-Bromo-2-nitrophenyl)ethyl methyl ether
Halogenation (Bromination) Bromonium ion (Br⁺)Br₂, FeBr₃1-(2,4-Dibromophenyl)ethyl methyl ether
Friedel-Crafts Acylation Acylium ion (RCO⁺)RCOCl, AlCl₃1-(4-Bromo-2-acylphenyl)ethyl methyl ether

Experimental Protocols

The following are detailed, theoretical protocols for the key electrophilic aromatic substitution reactions of this compound, adapted from established procedures for similar substrates.[1][3][4]

Protocol 1: Nitration of this compound

Objective: To synthesize 1-(4-Bromo-2-nitrophenyl)ethyl methyl ether.

Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5 mmol of this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 5.5 mmol of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, maintaining the temperature at 0°C.

  • Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture over 50 g of crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of this compound

Objective: To synthesize 1-(4-Bromo-2-acetylphenyl)ethyl methyl ether.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6 mmol of anhydrous aluminum chloride and 20 mL of anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 5.5 mmol of acetyl chloride to the suspension with stirring.

  • In the dropping funnel, dissolve 5 mmol of this compound in 10 mL of anhydrous dichloromethane.

  • Add the substrate solution dropwise to the reaction mixture over 30 minutes at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 20 mL of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting ketone by column chromatography or recrystallization.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the logical flow of the electrophilic aromatic substitution process on this compound.

EAS_Regioselectivity sub This compound int1 Arenium Ion (stabilized by -CH(OCH3)CH3) sub->int1 Ortho attack (favored) int2 Arenium Ion (destabilized) sub->int2 Meta attack (disfavored) E Electrophile (E+) prod Ortho-substituted Product int1->prod -H+

Caption: Predicted regioselectivity in the EAS of this compound.

Experimental_Workflow start Start: this compound reaction Electrophilic Aromatic Substitution (e.g., Nitration, Acylation) start->reaction quench Reaction Quenching (e.g., Ice water, acid) reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing of Organic Phase (Bicarbonate, Brine) extraction->washing drying Drying over Anhydrous Salt washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography / Recrystallization) concentration->purification product Final Product purification->product

Caption: General experimental workflow for EAS reactions.

References

An In-depth Technical Guide to the Stability of 1-(4-Bromophenyl)ethyl Methyl Ether in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical stability of 1-(4-Bromophenyl)ethyl methyl ether in acidic and basic media. This compound is a secondary benzylic ether, a structural motif present in various organic molecules of interest in the pharmaceutical and chemical industries. Understanding its stability profile is crucial for predicting its degradation pathways, shelf-life, and compatibility with various formulation and reaction conditions. This document outlines the mechanistic principles governing its degradation, provides detailed experimental protocols for stability assessment, and presents a qualitative summary of its stability under different pH conditions.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₁BrO

  • Molecular Weight: 215.09 g/mol

  • Structure:

    • A benzene ring substituted with a bromine atom at the para position.

    • An ethyl methyl ether group attached to the benzene ring at the 1-position.

Stability in Acidic Media

Benzylic ethers, particularly secondary ones like this compound, are susceptible to cleavage under acidic conditions.[1][2] The reaction is catalyzed by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol).[3][4]

Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed cleavage of this compound is expected to proceed predominantly through a unimolecular nucleophilic substitution (SN1) mechanism .[1][2][5] This is due to the ability of the structure to form a relatively stable secondary benzylic carbocation intermediate. The key steps are:

  • Protonation of the Ether Oxygen: The ether oxygen is reversibly protonated by a hydronium ion (H₃O⁺) to form an oxonium ion.[3][4]

  • Formation of a Carbocation: The protonated ether undergoes heterolytic cleavage of the carbon-oxygen bond, releasing a molecule of methanol and forming a secondary benzylic carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the phenyl ring.[1]

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water or the conjugate base of the acid) attacks the carbocation to form the final product. In an aqueous acidic medium, the nucleophile is water, leading to the formation of 1-(4-bromophenyl)ethanol.

The overall reaction is the hydrolysis of the ether to an alcohol and methanol.

Signaling Pathway for Acid-Catalyzed Degradation

Acid_Catalyzed_Cleavage cluster_0 Acidic Medium A 1-(4-Bromophenyl)ethyl methyl ether B Protonated Ether (Oxonium Ion) A->B + H₃O⁺ B->A - H₃O⁺ C Secondary Benzylic Carbocation B->C - CH₃OH D 1-(4-Bromophenyl)ethanol C->D + H₂O H2O H₂O H3O H₃O⁺ MeOH CH₃OH

Caption: Acid-catalyzed SN1 cleavage of this compound.

Stability in Basic Media

Ethers are generally considered to be stable under basic conditions and do not undergo cleavage with bases like hydroxides.[6] The cleavage of ethers requires very strong bases, such as organometallic reagents, which proceed via a different mechanism involving deprotonation at the α-position.[6]

Expected Behavior in Basic Media

Under typical basic conditions encountered in drug development and formulation (e.g., aqueous sodium hydroxide solutions at moderate temperatures), this compound is expected to be highly stable. The methoxy group is a poor leaving group, and there is no facile pathway for its displacement by hydroxide ions.

Signaling Pathway for Base-Catalyzed Degradation (Under Forcing Conditions)

While unlikely under normal conditions, a hypothetical base-catalyzed elimination pathway under very strong basic conditions is depicted below. This would involve the abstraction of a benzylic proton followed by the elimination of the methoxide ion to form a styrene derivative.

Base_Catalyzed_Elimination cluster_1 Strong Basic Medium (Forcing Conditions) E 1-(4-Bromophenyl)ethyl methyl ether F Carbanion Intermediate E->F + B⁻ F->E - B⁻ G 4-Bromo-1-vinylbenzene F->G - CH₃O⁻ Base Strong Base (B⁻) BH BH MeO CH₃O⁻

Caption: Hypothetical base-catalyzed elimination of this compound.

Summary of Stability Data

ConditionpH RangeTemperatureExpected StabilityPrimary Degradation Product(s)
Highly Acidic< 3AmbientLow1-(4-Bromophenyl)ethanol, Methanol
Mildly Acidic3 - 6AmbientModerate1-(4-Bromophenyl)ethanol, Methanol
Neutral6 - 8AmbientHighNone expected
Mildly Basic8 - 11AmbientHighNone expected
Highly Basic (Aqueous)> 11AmbientHighNone expected
Highly Basic (Strong, Anhydrous)N/AElevatedLow4-Bromo-1-vinylbenzene, Methanol

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the chemical stability of this compound in acidic and basic media. This protocol should be adapted and validated for specific research needs.

Objective

To determine the rate and pathway of degradation of this compound under various pH and temperature conditions.

Materials and Reagents
  • This compound (of known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Phosphate buffer solutions (pH 3, 5, 7, 9, 11)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Temperature-controlled incubator or water bath

Experimental Workflow

Stability_Workflow cluster_2 Stability Study Workflow prep Stock Solution Preparation stress Stress Sample Preparation (Acidic, Basic, Neutral) prep->stress incubate Incubation at Controlled Temperature and Time Points stress->incubate analyze HPLC Analysis incubate->analyze data Data Analysis (Degradation Kinetics) analyze->data

Caption: General workflow for the chemical stability assessment of a compound.

Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the compound in a minimal amount of acetonitrile and dilute to the mark in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

Stress Sample Preparation
  • For each pH condition (e.g., 0.1 M HCl, pH 3, 5, 7, 9, 11, and 0.1 M NaOH), pipette a known volume of the stock solution into a series of vials.

  • Add the respective buffer or acid/base solution to achieve a final concentration of approximately 100 µg/mL.

  • Prepare a control sample at pH 7 stored at 4°C.

Incubation and Sampling
  • Place the vials in a temperature-controlled environment (e.g., 40°C and 60°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Store the samples at 4°C until analysis.

Analytical Method
  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Approximately 225 nm

    • Injection Volume: 10 µL

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Data Analysis
  • Quantify the peak area of this compound at each time point.

  • Identify and quantify any major degradation products.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each condition, assuming first-order kinetics.

  • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Conclusion

This compound is expected to be labile under acidic conditions, undergoing hydrolysis to 1-(4-bromophenyl)ethanol via an SN1 mechanism. The rate of this degradation is anticipated to increase with increasing acidity and temperature. Conversely, the compound is expected to be highly stable under neutral and basic aqueous conditions. The provided experimental protocol offers a robust framework for quantifying the stability of this compound and identifying its degradation products, which is essential for its handling, formulation, and application in various scientific and industrial settings.

References

An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)ethyl Methyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromophenyl)ethyl methyl ether. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable solubility profiling. This guide is structured to provide not only theoretical insights but also practical, actionable methodologies essential for laboratory applications ranging from reaction chemistry to formulation development.

Introduction: The Significance of Solubility Profiling

This compound is an aromatic ether that serves as a potential building block in organic synthesis and pharmaceutical research. The solubility of such a compound is a critical physical property that governs its application in numerous scientific contexts. From dictating the choice of solvent for a chemical reaction to influencing bioavailability in drug delivery systems, a thorough understanding of a compound's solubility is paramount.

The principle of "like dissolves like" is the cornerstone of solubility prediction. This guide will dissect the molecular structure of this compound to predict its behavior in a range of common organic solvents, categorized by their polarity and proticity. However, theoretical prediction is no substitute for empirical data. Therefore, the centerpiece of this document is a robust, step-by-step protocol for the experimental determination of solubility, ensuring that researchers can generate precise and reproducible data tailored to their specific laboratory conditions.

Physicochemical Profile of this compound

A foundational understanding of the target molecule's intrinsic properties is essential for predicting its solubility.

PropertyValueSource
Chemical Name This compoundGuidechem
CAS Number 59891-97-3Guidechem
Molecular Formula C₉H₁₁BrOChemicalBook, Guidechem
Molecular Weight 215.09 g/mol ChemicalBook, Guidechem
Predicted Boiling Point 231.8 ± 15.0 °CChemicalBook
Predicted Density 1.327 ± 0.06 g/cm³ChemicalBook
Structure
Topological Polar Surface Area 9.2 ŲGuidechem

The structure reveals a molecule of moderate size with a significant nonpolar component (the bromophenyl and ethyl groups) and a single polar ether linkage. The ether oxygen can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor. The topological polar surface area is relatively small, suggesting a predominantly nonpolar character.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in various classes of organic solvents. The large nonpolar surface area conferred by the bromophenyl ring suggests good solubility in nonpolar and moderately polar solvents. The ether group may impart some solubility in more polar solvents, but the absence of a hydrogen-bond-donating group will limit its solubility in protic solvents like alcohols and water.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHighThe nonpolar hydrocarbon chains and aromatic ring of these solvents will effectively solvate the large nonpolar regions of the target molecule through van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to ModerateThese solvents possess a dipole moment that can interact with the polar ether group of the solute. THF and DCM are expected to be excellent solvents due to their ability to solvate both polar and nonpolar moieties.
Polar Protic Methanol, Ethanol, WaterLow to Very LowWhile the ether oxygen can accept hydrogen bonds, the overall nonpolar character of the molecule will dominate. The strong hydrogen-bonding network of protic solvents would be disrupted without sufficient energetic payoff, leading to poor solvation.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated supernatant is then determined by a suitable analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker bath or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of known concentration B Generate calibration curve (UV-Vis or HPLC) A->B C Add excess solid to a known volume of solvent D Equilibrate at constant temperature with shaking (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm syringe filter) F->G H Dilute filtered supernatant to fall within calibration range G->H I Analyze diluted sample (UV-Vis or HPLC) H->I J Calculate concentration using calibration curve I->J

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology
  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to create a series of standards of known concentrations.

    • Analyze these standards using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).

    • Plot the analytical response versus concentration to generate a linear calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that ensures undissolved solid remains after equilibration is crucial.

    • Accurately add a known volume of the selected solvent to each vial.

    • Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.

  • Sample Analysis:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Interpretation

The experimentally determined solubility values can be used to validate or refine the theoretical predictions. Discrepancies between predicted and observed solubility can provide insights into specific solvent-solute interactions not accounted for by simple polarity rules. For instance, a higher-than-expected solubility in a solvent like THF might indicate strong induced dipole interactions.

Safety Precautions

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When handling this compound and organic solvents, the following precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling of the compound and volatile organic solvents should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.

  • Incompatible Materials: Brominated organic compounds should be stored separately from strong oxidizing agents, bases, and reactive metals.

  • Spill Response: In case of a spill, treat the area with an appropriate absorbent material. For small spills, sodium thiosulfate can be used for neutralization before absorption. Ensure the area is well-ventilated and prevent the spill from entering drains.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used before commencing any experimental work.

Conclusion

This guide provides a dual approach to understanding the solubility of this compound. By combining a theoretical framework based on molecular structure with a detailed, practical protocol for experimental determination, researchers are empowered to confidently assess this critical physicochemical property. The methodologies outlined herein are designed to be self-validating and adhere to high standards of scientific integrity, providing a solid foundation for the use of this compound in further research and development.

An In-depth Technical Guide to 1-(4-Bromophenyl)ethyl Methyl Ether: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of synthetic organic chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to tuning biological activity and optimizing pharmacokinetic profiles. Aryl ethyl ethers, a class of compounds characterized by their relative stability and specific steric and electronic properties, often serve as crucial intermediates or key structural motifs. This guide focuses on 1-(4-Bromophenyl)ethyl methyl ether , a compound whose utility lies in the convergence of a reactive bromophenyl group, a chiral benzylic center, and a stable methyl ether. While a definitive historical account of its initial discovery remains elusive in readily accessible literature, its synthesis and application can be understood through the foundational principles of ether synthesis and the known reactivity of its precursors. This document serves as a comprehensive technical resource, detailing its synthesis, characterization, and the scientific principles that govern its preparation and potential utility.

I. Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 59891-97-3[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point ~231.8 °C (Predicted)
Density ~1.327 g/cm³ (Predicted)
InChIKey DUCFFBWPWJEFDI-UHFFFAOYSA-N[1]

II. Retrosynthetic Analysis and Synthesis Pathways

The logical disconnection of this compound points to its precursor, 1-(4-Bromophenyl)ethanol, and a methylating agent. This retrosynthetic approach is dominated by the Williamson ether synthesis, a robust and widely employed method for forming the ether linkage.

G Target This compound Disconnection C-O Disconnection (Williamson Ether Synthesis) Target->Disconnection Precursor1 1-(4-Bromophenyl)ethanol Precursor2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Disconnection->Precursor1 Disconnection->Precursor2

Figure 1: Retrosynthetic analysis of this compound.

A. Synthesis of the Precursor: 1-(4-Bromophenyl)ethanol

The synthesis of the key precursor, 1-(4-Bromophenyl)ethanol, is well-documented and can be achieved through several reliable methods. This secondary alcohol is a versatile intermediate in its own right, used in the synthesis of pharmaceuticals and materials.[2]

Method 1: Reduction of 1-(4-Bromophenyl)ethanone

A common and high-yielding method involves the reduction of the corresponding ketone, 1-(4-bromophenyl)ethanone.

G Start 1-(4-Bromophenyl)ethanone O C-CH₃ (C₆H₄Br) Product 1-(4-Bromophenyl)ethanol OH CH-CH₃ (C₆H₄Br) Start->Product Reduction Reagent Reducing Agent (e.g., NaBH₄)

Figure 2: Reduction of 1-(4-bromophenyl)ethanone.

Experimental Protocol: Reduction of 1-(4-Bromophenyl)ethanone

  • Dissolution: Dissolve 1-(4-bromophenyl)ethanone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is exothermic and generates hydrogen gas, so adequate ventilation is crucial.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(4-bromophenyl)ethanol as a white crystalline solid.[3]

B. Methylation of 1-(4-Bromophenyl)ethanol: The Williamson Ether Synthesis

The Williamson ether synthesis is the most direct and classical method for the methylation of 1-(4-bromophenyl)ethanol.[4] This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) A 1-(4-Bromophenyl)ethanol OH CH-CH₃ (C₆H₄Br) C Alkoxide Intermediate O⁻Na⁺ CH-CH₃ (C₆H₄Br) A->C + B Strong Base (e.g., NaH, KH) D Alkoxide Intermediate O⁻Na⁺ CH-CH₃ (C₆H₄Br) F This compound O-CH₃ CH-CH₃ (C₆H₄Br) D->F + E Methylating Agent (e.g., CH₃I)

References

Potential Research Areas for 1-(4-Bromophenyl)ethyl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)ethyl methyl ether is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a reactive bromophenyl group and a chiral center, make it an attractive scaffold for the development of novel compounds. This technical guide outlines potential research areas for this molecule, providing detailed synthetic protocols, exploring its reactivity in key organic reactions, and suggesting avenues for investigating its biological and pharmacological properties. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol .[1] While experimental data is limited, predicted properties provide a useful starting point for experimental design.

PropertyValueSource
Molecular FormulaC₉H₁₁BrO[1]
Molecular Weight215.09 g/mol [1]
CAS Number59891-97-3[1]

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 4-bromobenzaldehyde.

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol

The first step is the synthesis of the precursor alcohol, 1-(4-bromophenyl)ethanol, via the reduction of 4-bromobenzaldehyde.

Experimental Protocol:

A detailed method for a similar reduction has been described and can be adapted.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise while stirring. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-bromophenyl)ethanol.

Step 2: Methylation of 1-(4-Bromophenyl)ethanol

The final step is the etherification of the synthesized alcohol to yield the target compound, this compound. A Williamson ether synthesis approach is suitable for this transformation.

Experimental Protocol:

This protocol is based on general Williamson ether synthesis procedures.[3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)ethanol (1 equivalent) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

  • Methylation: Add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up: Carefully quench the reaction with water.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation (Williamson Ether Synthesis) 4-Bromobenzaldehyde 4-Bromobenzaldehyde 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol 4-Bromobenzaldehyde->1-(4-Bromophenyl)ethanol NaBH4, MeOH This compound This compound 1-(4-Bromophenyl)ethanol->this compound 1. NaH, THF 2. CH3I Grignard_Reaction_Workflow This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF Coupled Product Coupled Product Grignard Reagent->Coupled Product Electrophile (e.g., R-CHO) Electrophile Electrophile Electrophile->Coupled Product Suzuki_Coupling_Workflow This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Pd Catalyst, Base Organoboron Compound Organoboron Compound Organoboron Compound->Biaryl Product Biological_Screening_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening This compound This compound Derivative Library Derivative Library This compound->Derivative Library Grignard, Suzuki, etc. Antimicrobial Assays Antimicrobial Assays Derivative Library->Antimicrobial Assays Antioxidant Assays Antioxidant Assays Derivative Library->Antioxidant Assays Anticancer Assays Anticancer Assays Derivative Library->Anticancer Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Derivative Library->Enzyme Inhibition Assays

References

Methodological & Application

Synthesis of 1-(4-Bromophenyl)ethyl Methyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether from 1-(4-bromophenyl)ethanol via the Williamson ether synthesis. This method involves the deprotonation of the secondary alcohol using sodium hydride, followed by nucleophilic substitution with methyl iodide. The protocol includes reaction setup, execution, workup, and purification procedures. Additionally, this note addresses the potential for a competing elimination reaction and outlines strategies to mitigate this side reaction. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

The ether linkage is a common functional group in many pharmaceutical compounds and fine chemicals. The Williamson ether synthesis is a robust and widely used method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds through an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] In this application, we detail the methylation of the secondary benzylic alcohol, 1-(4-bromophenyl)ethanol, to yield this compound. 1-(4-Bromophenyl)ethanol is a versatile building block in organic synthesis.[2] The synthesis of its corresponding methyl ether is of interest for structure-activity relationship (SAR) studies in drug discovery and as an intermediate in the synthesis of more complex molecules. A key challenge in the etherification of secondary alcohols is the competing E2 elimination reaction, which can lead to the formation of an alkene byproduct.[1] This protocol is optimized to favor the desired substitution reaction.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
1-(4-Bromophenyl)ethanolC₈H₉BrO201.065.01.005 gStarting Material
Sodium Hydride (60% dispersion)NaH24.006.00.240 gBase
Methyl IodideCH₃I141.947.50.53 mLMethylating Agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-25 mLSolvent
This compoundC₉H₁₁BrO215.09-Expected ~85% YieldProduct

Experimental Protocols

Materials and Equipment
  • 1-(4-Bromophenyl)ethanol (≥98% purity)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (≥99% purity)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (100 mL)

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Reaction Setup and Procedure

Note: This reaction should be performed under an inert atmosphere (nitrogen or argon) as sodium hydride is moisture-sensitive.

  • Preparation of the Reaction Vessel: A 50 mL round-bottom flask equipped with a magnetic stir bar is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Sodium Hydride: To the cooled flask, add sodium hydride (0.240 g, 6.0 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil.

  • Addition of Solvent: Add anhydrous THF (15 mL) to the flask via syringe.

  • Formation of the Alkoxide: In a separate vial, dissolve 1-(4-bromophenyl)ethanol (1.005 g, 5.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL). This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice-water bath) over 10-15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.[3]

  • Addition of Methyl Iodide: Methyl iodide (0.53 mL, 7.5 mmol, 1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of methyl iodide, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

Workup and Purification
  • Quenching the Reaction: After completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C to neutralize any unreacted sodium hydride.

  • Extraction: The mixture is transferred to a 100 mL separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Mandatory Visualization

Synthesis_Workflow Start Start Deprotonation Deprotonation: 1-(4-bromophenyl)ethanol + NaH in THF at 0°C Start->Deprotonation Methylation Methylation: Add CH3I at 0°C, then warm to RT Deprotonation->Methylation Workup Aqueous Workup: Quench with NH4Cl, extract with ether, wash with brine Methylation->Workup Purification Purification: Dry over MgSO4, concentrate, and column chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The use of sodium hydride ensures the complete and rapid formation of the alkoxide from the secondary alcohol.[3] The subsequent reaction with methyl iodide, a primary halide, proceeds via an S(_N)2 pathway.

A potential side reaction in the Williamson ether synthesis of secondary alcohols is E2 elimination, which would lead to the formation of 4-bromostyrene. To minimize this, the reaction is carried out at a low temperature (initially 0 °C) and a non-hindered base (NaH) is used.[1] Monitoring the reaction by TLC is crucial to ensure the consumption of the starting material and to check for the formation of byproducts.

Characterization Data

1-(4-Bromophenyl)ethanol (Starting Material):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 4.88 (q, J = 6.5 Hz, 1H), 2.05 (s, 1H, OH), 1.45 (d, J = 6.5 Hz, 3H).[4]

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 2970 (C-H stretch), 1590, 1485 (C=C aromatic stretch), 1010 (C-O stretch), 820 (p-substituted benzene).[2]

This compound (Product):

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.5 (d, 2H), 7.2-7.3 (d, 2H), 4.3-4.4 (q, 1H), 3.2-3.3 (s, 3H), 1.4-1.5 (d, 3H).

  • Expected ¹³C NMR (CDCl₃, 100 MHz): δ 143.0, 128.0, 127.5, 121.0, 82.0, 56.0, 24.0.

  • Expected IR (thin film, cm⁻¹): 3050, 2980, 2930, 1590, 1485, 1100 (C-O-C stretch), 1010, 820.

Conclusion

The Williamson ether synthesis is an effective method for the preparation of this compound from 1-(4-bromophenyl)ethanol. By carefully controlling the reaction conditions, particularly temperature, and by using appropriate reagents, the desired ether product can be obtained in good yield while minimizing the formation of the elimination byproduct. This protocol provides a solid foundation for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Williamson Ether Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-bromophenyl)ethyl methyl ether via the Williamson ether synthesis. This method involves the deprotonation of 1-(4-bromophenyl)ethanol to form an alkoxide, which subsequently undergoes a nucleophilic substitution reaction with a methylating agent. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or another substrate with a good leaving group.[2] This method is particularly valuable in pharmaceutical and organic chemistry for the synthesis of a wide range of ether-containing compounds. This compound is a useful intermediate in the synthesis of various organic molecules. The following protocol details the synthesis of this compound from 1-(4-bromophenyl)ethanol.

Reaction Scheme

Experimental Protocol

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: A dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flushed with argon or nitrogen gas.

  • Addition of Sodium Hydride: To the flask, add sodium hydride (1.2 equivalents) under a positive pressure of inert gas.

  • Addition of Solvent and Alcohol: Anhydrous THF (40 mL) is added to the flask via a syringe. The suspension is stirred, and a solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise at 0 °C (ice bath).

  • Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Addition of Methylating Agent: The flask is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise via a syringe.

  • Reaction: The reaction mixture is then heated to reflux (approximately 66°C for THF) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.

  • Extraction: The mixture is transferred to a separatory funnel. Diethyl ether (50 mL) and water (50 mL) are added. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether (2 x 25 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium chloride (brine) solution (50 mL).

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, and the drying agent is removed by filtration.[3]

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterValue
Reactants
1-(4-Bromophenyl)ethanol1.0 eq
Sodium Hydride (60%)1.2 eq
Methyl Iodide1.1 eq
Reaction Conditions
SolventAnhydrous THF
TemperatureReflux (~66 °C)
Reaction Time4-6 hours
Product
Product NameThis compound
Expected Yield85-95% (representative)
Purity (by GC/HPLC)>98% (representative)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.45 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 4.25 (q, J=6.4 Hz, 1H), 3.20 (s, 3H), 1.40 (d, J=6.4 Hz, 3H) (representative)
¹³C NMR (CDCl₃, 101 MHz)δ 142.5, 131.5, 127.5, 121.0, 82.0, 56.5, 24.0 (representative)
IR (neat, cm⁻¹)2975, 2930, 1590, 1485, 1090, 1010, 820 (representative)
MS (EI, m/z)[M]⁺ expected at 214/216 (representative)

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Dry two-necked flask under inert gas add_NaH Add Sodium Hydride start->add_NaH add_THF Add anhydrous THF add_NaH->add_THF add_alcohol Add 1-(4-bromophenyl)ethanol solution at 0°C add_THF->add_alcohol alkoxide_formation Stir at RT for alkoxide formation add_alcohol->alkoxide_formation add_MeI Add Methyl Iodide at 0°C alkoxide_formation->add_MeI reflux Reflux for 4-6 hours add_MeI->reflux quench Quench with sat. NH4Cl at 0°C reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4/Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify characterization Characterize by NMR, IR, MS purify->characterization product This compound characterization->product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols: Methylation of 1-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation of alcohols to form methyl ethers is a fundamental transformation in organic synthesis, frequently employed in the fields of medicinal chemistry and drug development. The resulting ether linkage can alter a molecule's polarity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. 1-(4-bromophenyl)ethanol is a versatile building block, and its methylation product, 1-bromo-4-(1-methoxyethyl)benzene, serves as a key intermediate in the synthesis of various complex organic molecules. The presence of the bromine atom provides a reactive handle for further modifications, such as cross-coupling reactions, making this scaffold particularly valuable in the construction of novel pharmaceutical agents.[1]

This document provides detailed protocols for the methylation of 1-(4-bromophenyl)ethanol using methyl iodide, based on the principles of the Williamson ether synthesis. Safety precautions, reaction setup, workup, and purification procedures are described to guide researchers in achieving a successful synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactant and Product

Property1-(4-bromophenyl)ethanol1-bromo-4-(1-methoxyethyl)benzene
CAS Number 5391-88-8[2]59891-97-3
Molecular Formula C₈H₉BrO[2]C₉H₁₁BrO[3]
Molecular Weight 201.06 g/mol [2]215.09 g/mol
Appearance White crystalline solid[4]White/off-white or light yellow solid/liquid
Boiling Point 253.3°C at 760 mmHg[5]Not specified
Melting Point 63.3°C[5]Not specified
SMILES CC(C1=CC=C(C=C1)Br)O[2]CC(OC)C1=CC=C(Br)C=C1[3]
InChIKey XTDTYSBVMBQIBT-UHFFFAOYSA-N[2]DUCFFBWPWJEFDI-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data for 1-bromo-4-(1-methoxyethyl)benzene

Spectroscopy Data
¹H NMR (Predicted) δ 7.45 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.20 (s, 3H), 1.40 (d, 3H)
¹³C NMR (Predicted) δ 142.0, 131.5 (2C), 127.5 (2C), 121.0, 82.0, 56.5, 24.0
IR (Predicted) 2970, 2930, 1590, 1485, 1080, 1010, 820 cm⁻¹
Mass Spectrum (EI) m/z 214/216 (M+), 200/202, 185/187, 171/173, 119, 91

Experimental Protocols

The methylation of 1-(4-bromophenyl)ethanol is typically achieved via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where the alkoxide of 1-(4-bromophenyl)ethanol, formed by deprotonation with a strong base, acts as a nucleophile to attack the electrophilic methyl iodide.

Protocol 1: Methylation using Sodium Hydride in Tetrahydrofuran

This protocol is adapted from established procedures for the methylation of secondary alcohols.

Materials:

  • 1-(4-bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Methylation:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-bromo-4-(1-methoxyethyl)benzene.

Visualizing the Synthesis and Workflow

To aid in the understanding of the chemical transformation and the experimental process, the following diagrams have been generated.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products start 1-(4-bromophenyl)ethanol alkoxide Sodium 1-(4-bromophenyl)ethoxide start->alkoxide Deprotonation base Sodium Hydride (NaH) base->alkoxide side_product2 Hydrogen Gas (H2) base->side_product2 releases methyl_iodide Methyl Iodide (CH3I) product 1-bromo-4-(1-methoxyethyl)benzene methyl_iodide->product side_product1 Sodium Iodide (NaI) methyl_iodide->side_product1 forms alkoxide->product SN2 Attack

Caption: Reaction mechanism for the methylation of 1-(4-bromophenyl)ethanol.

experimental_workflow prep 1. Preparation of Alkoxide - 1-(4-bromophenyl)ethanol + NaH in THF - 0°C to RT methylation 2. Methylation - Add CH3I at 0°C - Stir overnight at RT prep->methylation workup 3. Work-up - Quench with NH4Cl (aq) - Extract with Diethyl Ether - Wash with Brine methylation->workup purification 4. Purification - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification product Pure 1-bromo-4-(1-methoxyethyl)benzene purification->product

Caption: Experimental workflow for the synthesis of 1-bromo-4-(1-methoxyethyl)benzene.

Applications in Drug Development

Brominated organic compounds are of significant interest in medicinal chemistry. The introduction of a bromine atom can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also serve as a site for further chemical elaboration. The product of this synthesis, 1-bromo-4-(1-methoxyethyl)benzene, can be utilized as a precursor for a variety of more complex molecules with potential therapeutic applications. For instance, the bromo-functional group can be readily converted to other functionalities or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger molecular scaffolds. While specific biological activities of 1-bromo-4-(1-methoxyethyl)benzene are not extensively reported, related bromophenol derivatives have demonstrated a range of biological activities, including antioxidant and anticancer properties. This suggests that derivatives of 1-bromo-4-(1-methoxyethyl)benzene could be promising candidates for further investigation in drug discovery programs.

Safety Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methyl Iodide (CH₃I): Is a toxic and volatile substance. It is a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources. Ensure the use of freshly distilled or inhibitor-stabilized THF.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)ethyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The protocol outlines the reaction of 1-(4-bromophenyl)ethanol with a methylating agent in the presence of a strong base. This application note includes a comprehensive experimental procedure, a summary of reagents and their roles, and a visual representation of the reaction pathway to ensure reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound is a chemical compound that holds potential as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the bromo-phenyl group allows for further functionalization through various cross-coupling reactions, while the ether linkage provides stability under a range of chemical conditions. The Williamson ether synthesis is the chosen method for this preparation due to its reliability and versatility in forming ether linkages from an alcohol and an alkyl halide.[1][2] This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2]

Reaction Scheme

The synthesis of this compound from 1-(4-bromophenyl)ethanol proceeds as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of this compound.

ReactantMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
1-(4-Bromophenyl)ethanolC₈H₉BrO201.06Starting Material1.0 eq
Sodium Hydride (NaH)NaH24.00Base1.2 eq
Methyl Iodide (CH₃I)CH₃I141.94Methylating Agent1.5 eq
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent-
This compoundC₉H₁₁BrO215.09Product-

Experimental Protocol

This protocol details the methylation of 1-(4-bromophenyl)ethanol using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF).

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-(4-bromophenyl)ethanol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas will be evolved. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the alkoxide.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualization

Williamson_Ether_Synthesis Start 1-(4-Bromophenyl)ethanol Alkoxide Sodium 1-(4-bromophenyl)ethoxide Start->Alkoxide + NaH (Deprotonation) Product 1-(4-Bromophenyl)ethyl methyl ether Alkoxide->Product + CH3I (SN2 Reaction) H2 H2 (gas) Alkoxide->H2 NaI NaI Product->NaI NaH Sodium Hydride (NaH) MeI Methyl Iodide (CH3I)

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (1-(4-Bromophenyl)ethanol in DMF) B 2. Deprotonation (Add NaH at 0 °C) A->B C 3. Methylation (Add CH3I at 0 °C, warm to RT) B->C D 4. Quenching (Add sat. aq. NH4Cl) C->D E 5. Extraction (Diethyl ether and water) D->E F 6. Washing (Water and Brine) E->F G 7. Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I Pure 1-(4-Bromophenyl)ethyl methyl ether H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: 1-(4-Bromophenyl)ethyl Methyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. The 1-(4-bromophenyl)ethyl (BPE) group is an emerging protecting group for alcohols, offering unique stability and deprotection characteristics analogous to other substituted benzyl ethers. Its structure, featuring a bromine atom on the phenyl ring, provides a potential site for further functionalization while influencing the reactivity of the benzylic ether linkage.

These application notes provide a comprehensive overview of the use of 1-(4-bromophenyl)ethyl methyl ether for the protection of alcohols, including detailed protocols for protection and deprotection, stability data, and a comparison with other common alcohol protecting groups.

Chemical Structures

CompoundStructure
1-(4-Bromophenyl)ethanol
alt text
This compound
alt text

Data Presentation

Table 1: Comparison of Reaction Conditions for Alcohol Protection
Protecting GroupReagentsBaseSolventTemperature (°C)Typical Yield (%)Reference
1-(4-Bromophenyl)ethyl (BPE) 1-(4-Bromophenyl)ethyl bromide/chlorideNaHTHF/DMF0 to RT85-95 (estimated)Analogous to[1][2]
Benzyl (Bn)Benzyl bromideNaHTHF0 to RT90-100[1]
p-Methoxybenzyl (PMB)PMB chlorideNaHTHF/DMF0 to RT90-98[3]
tert-Butyldimethylsilyl (TBS)TBSClImidazoleDMFRT95-100[4]
Table 2: Comparison of Deprotection Methods and Conditions
Protecting GroupMethodReagentsSolventTemperature (°C)Typical Yield (%)Reference
1-(4-Bromophenyl)ethyl (BPE) ReductiveH₂, 10% Pd/CMeOH/EtOHRT90-99 (estimated)Analogous to[1][5]
1-(4-Bromophenyl)ethyl (BPE) OxidativeDDQCH₂Cl₂/H₂ORTModerate (estimated)Analogous to[3][6]
1-(4-Bromophenyl)ethyl (BPE) AcidicBCl₃CH₂Cl₂-78 to 0High (estimated)Analogous to[1]
Benzyl (Bn)ReductiveH₂, 10% Pd/CMeOHRT95-100[1][5]
p-Methoxybenzyl (PMB)OxidativeDDQCH₂Cl₂/H₂ORT90-98[3]
tert-Butyldimethylsilyl (TBS)FluorideTBAFTHFRT95-100[4]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 1-(4-Bromophenyl)ethyl Group

This protocol is based on the widely used Williamson ether synthesis for the formation of benzyl ethers.[1][2]

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 1-(4-Bromophenyl)ethyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-(4-bromophenyl)ethyl bromide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-bromophenyl)ethyl protected alcohol.

Protocol 2: Reductive Deprotection of a 1-(4-Bromophenyl)ethyl Protected Alcohol

This is a standard and mild method for the cleavage of benzyl-type ethers.[1][5]

Materials:

  • 1-(4-Bromophenyl)ethyl protected alcohol (1.0 eq)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the 1-(4-bromophenyl)ethyl protected alcohol in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • If necessary, purify the product by flash column chromatography.

Protocol 3: Oxidative Deprotection of a 1-(4-Bromophenyl)ethyl Protected Alcohol

This method is particularly useful when reductive conditions are not compatible with other functional groups in the molecule. The electron-withdrawing nature of the bromine may slow this reaction compared to PMB ethers.[3][6]

Materials:

  • 1-(4-Bromophenyl)ethyl protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-(4-bromophenyl)ethyl protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).

  • Add DDQ in one portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change of the reaction mixture.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to remove the hydroquinone byproduct and afford the deprotected alcohol.

Signaling Pathways and Experimental Workflows

Protection_Mechanism ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide Deprotonation NaH NaH NaH->Alkoxide Protected_Alcohol Protected Alcohol (R-O-BPE) Alkoxide->Protected_Alcohol SN2 Attack BPE_Br 1-(4-Bromophenyl)ethyl bromide BPE_Br->Protected_Alcohol NaBr NaBr BPE_Br->NaBr Elimination

Caption: Williamson ether synthesis for alcohol protection.

Reductive_Deprotection Protected_Alcohol Protected Alcohol (R-O-BPE) Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol->Alcohol Hydrogenolysis Side_Product 1-Bromo-4-ethylbenzene Protected_Alcohol->Side_Product H2_PdC H₂ / Pd-C H2_PdC->Alcohol

Caption: Reductive cleavage of the BPE protecting group.

Oxidative_Deprotection Protected_Alcohol Protected Alcohol (R-O-BPE) Intermediate Oxonium Ion Intermediate Protected_Alcohol->Intermediate Hydride Abstraction DDQ DDQ DDQ->Intermediate Hemiacetal Hemiacetal Intermediate->Hemiacetal Nucleophilic Attack H2O H₂O H2O->Hemiacetal Alcohol Deprotected Alcohol (R-OH) Hemiacetal->Alcohol Fragmentation Aldehyde 4-Bromobenzaldehyde Hemiacetal->Aldehyde

Caption: Proposed mechanism for oxidative deprotection.

Stability and Orthogonality

The 1-(4-bromophenyl)ethyl (BPE) protecting group is expected to exhibit stability profiles similar to standard benzyl ethers.

  • Stable to:

    • Strong bases (e.g., NaOH, KOH, NaH, organolithiums).

    • Mild acidic conditions (e.g., acetic acid).

    • Many oxidizing agents (e.g., PCC, Swern oxidation).

    • Many reducing agents (e.g., NaBH₄, LiAlH₄).

  • Labile to:

    • Catalytic hydrogenolysis.

    • Strong oxidizing agents (e.g., DDQ, CAN), though likely less reactive than PMB ethers.

    • Strong Lewis and Brønsted acids.

This stability profile allows for orthogonal deprotection strategies in the presence of other common protecting groups such as silyl ethers (TBDMS, TIPS), which are acid and fluoride labile, and acetal-based protecting groups (MOM, THP), which are acid-labile.[4]

Conclusion

The 1-(4-bromophenyl)ethyl (BPE) group, while not extensively documented, represents a potentially valuable addition to the synthetic chemist's toolbox for alcohol protection. By analogy with other substituted benzyl ethers, it can be reliably installed and removed under a variety of conditions. Its stability to a broad range of reagents makes it suitable for complex synthetic sequences. The presence of the bromine atom may offer opportunities for further synthetic transformations, adding to its versatility. The protocols and data presented here, based on well-established chemical principles, provide a solid foundation for the application of this promising protecting group.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 1-(4-Bromophenyl)ethyl methyl ether. This reaction is a powerful tool for the synthesis of non-racemic 1-aryl-1-phenylethanes and their derivatives, which are important structural motifs in many biologically active compounds and pharmaceuticals. The protocols provided herein are based on established Suzuki coupling methodologies for aryl bromides and substrates with similar benzylic ether functionalities, and may serve as a starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronic ester. The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to afford the desired biaryl product and regenerate the palladium(0) catalyst.[1][2] The presence of a base is crucial for the activation of the organoboron reagent.[3]

Experimental Protocols

This section outlines a general protocol for the Suzuki coupling of this compound with an arylboronic acid. It is important to note that reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

General Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (typically 1-5 mol%). If using a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos) should also be added.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically in the range of 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-1-(4-phenylethyl) methyl ether.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of various aryl bromides, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9012Moderate
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1008High
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1106High
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene10010High

Note: Yields are qualitative and will vary depending on the specific substrates and precise reaction conditions.

Table 2: Substrate Scope with Optimized Conditions (Hypothetical)

Optimized Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv.), 1,4-Dioxane, 100 °C, 8 h

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(4-Biphenylyl)ethyl methyl ether92
24-Methoxyphenylboronic acid1-(4'-(Methoxy)biphenyl-4-yl)ethyl methyl ether88
33-Tolylboronic acid1-(3'-Methylbiphenyl-4-yl)ethyl methyl ether85
42-Naphthylboronic acid1-(4-(Naphthalen-2-yl)phenyl)ethyl methyl ether89

Note: These are hypothetical yields to illustrate the potential of the reaction and should be experimentally verified.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R'B(OH)₃]⁻ pd_biaryl R-Pd(II)L_n-R' transmetalation->pd_biaryl base_activation R'B(OH)₂ + Base -> [R'B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: Heck Coupling of 1-(4-Bromophenyl)ethyl methyl ether with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its significance in both academic research and industrial applications, particularly in drug development and materials science, is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] This reaction's power lies in its ability to construct complex molecular architectures from readily available starting materials with high functional group tolerance.[4]

This guide provides an in-depth technical overview and detailed protocols for the Heck coupling of 1-(4-Bromophenyl)ethyl methyl ether with various alkenes. This specific aryl bromide is of interest due to the presence of a stereocenter and an ether linkage, functionalities that are relevant in the synthesis of biologically active molecules.[4][5] We will explore the mechanistic underpinnings of the reaction, provide optimized protocols for successful execution, and offer insights into troubleshooting and data interpretation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this cycle is crucial for rational optimization of reaction conditions.

The catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its ligands.[6] The reactivity of aryl halides follows the general trend: I > OTf > Br >> Cl.[6]

  • Olefin Coordination and Migratory Insertion (Carbopalladation): The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium center to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[6] The regioselectivity of this insertion is governed by both steric and electronic factors.[4] With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon.[3]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and leads to the formation of the substituted alkene product, typically with an E-configuration due to thermodynamic stability.[6] This step also generates a hydrido-palladium(II) species.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.[4][6] The base is consumed stoichiometrically to neutralize the hydrogen halide produced.[4]

Diagram of the Heck Coupling Catalytic Cycle:

Heck_Coupling_Cycle cluster_main Heck Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)Br(L)₂ oxidative_addition->pd_complex olefin_coordination Olefin Coordination pd_complex->olefin_coordination Alkene pi_complex [Ar-Pd(II)Br(L)₂(Alkene)] olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex R-CH₂-CH(Ar)-Pd(II)Br(L)₂ migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination Product (Substituted Alkene) hydrido_complex [H-Pd(II)Br(L)₂] beta_hydride_elimination->hydrido_complex reductive_elimination Reductive Elimination hydrido_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableStore under inert atmosphere.
Alkene (e.g., Styrene, n-Butyl acrylate)≥99%Commercially availableRemove inhibitors before use if necessary.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availablePre-catalyst, handle in a fume hood.
Triphenylphosphine (PPh₃)≥99%Commercially availableAir-stable ligand.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableUse a dry solvent for best results.
TolueneAnhydrous, ≥99.8%Commercially availableAlternative solvent.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially availableInorganic base alternative.
Diethyl etherAnhydrousCommercially availableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying organic layers.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Round-bottom flaskOven-dried before use.
CondenserOven-dried before use.
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert atmosphere setup (Nitrogen or Argon)
Standard glassware for workup and purification
General Procedure for Heck Coupling

This protocol describes a general method for the Heck coupling of this compound with an alkene. Optimization may be required for specific alkene substrates.[7][8]

Experimental Workflow Diagram:

Heck_Workflow cluster_workflow Heck Coupling Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents: - Aryl Bromide - Alkene - Base - Solvent setup->reagents catalyst Catalyst Addition: - Pd(OAc)₂ - PPh₃ reagents->catalyst reaction Reaction at Elevated Temperature (e.g., 80-120 °C) catalyst->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup: - Quenching - Extraction - Washing monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: Step-by-step experimental workflow for the Heck coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv), and the anhydrous solvent (e.g., DMF or Toluene, 5-10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Preparation and Addition: In a separate vial, weigh Palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%) and Triphenylphosphine (0.02-0.1 mmol, 2-10 mol%). Add these to the reaction mixture under a positive flow of inert gas. The Pd:ligand ratio is a critical parameter to optimize.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

Optimization Parameters

The success of the Heck reaction is highly dependent on the careful optimization of several parameters. The following table provides a starting point for optimization.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ can be used directly as the Pd(0) source.[4]
Ligand PPh₃, P(o-tol)₃, BINAP, Buchwald ligandsPhosphine ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[6][9] The steric and electronic properties of the ligand influence the rate of oxidative addition and reductive elimination.[9] For electron-rich aryl bromides, more electron-donating and bulky phosphines can be beneficial.
Base Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc, Cs₂CO₃An organic amine base like triethylamine is commonly used.[1] Inorganic bases such as potassium carbonate can also be effective, particularly in polar aprotic solvents.[1] The choice of base can influence the reaction rate and selectivity.[10][11]
Solvent DMF, DMAc, Toluene, Acetonitrile, XylenePolar aprotic solvents like DMF and DMAc are often good choices.[3] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[2] However, excessively high temperatures can lead to catalyst decomposition. Microwave irradiation can be used to shorten reaction times.[12][13]
Alkene Substrate Acrylates, Styrenes, Electron-deficient olefinsElectron-withdrawing groups on the alkene generally accelerate the reaction.[1] Electron-rich olefins can sometimes lead to mixtures of regioisomers.[3]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-purity palladium source and fresh, anhydrous solvents. Consider using a different palladium pre-catalyst or ligand.
Insufficient temperatureGradually increase the reaction temperature, monitoring for any signs of decomposition.
Poor choice of base or solventScreen different bases and solvents to find the optimal combination for your specific substrates.
Formation of Palladium Black Catalyst decompositionIncrease the ligand-to-palladium ratio. Ensure a strictly inert atmosphere is maintained throughout the reaction.
Formation of Side Products Isomerization of the alkene productThis can sometimes occur at high temperatures. Try lowering the reaction temperature or using a milder base.
Homocoupling of the aryl bromideThis can be an issue at high catalyst loadings or with certain ligands. Reduce the catalyst loading or screen different ligands.
Poor Regioselectivity Use of electron-rich alkenesFor electron-rich alkenes, the regioselectivity can be influenced by the choice of ligand and reaction conditions. Cationic Heck conditions (using a silver or thallium salt to abstract the halide) can sometimes favor the branched isomer.[3]

Conclusion

The Heck coupling of this compound with alkenes is a robust and versatile method for the synthesis of substituted alkenes with potential applications in pharmaceutical and materials science. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this powerful transformation in their synthetic strategies.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamine moieties are prevalent. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-(4-Bromophenyl)ethyl methyl ether, a substrate featuring an electron-rich aryl bromide with a benzylic ether functionality. The selection of appropriate catalysts, ligands, and bases is crucial for achieving high yields and reaction efficiency.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired N-aryl product and regenerates the active Pd(0) catalyst.[1][2]

Recommended Reaction Components and Conditions

The successful amination of this compound is highly dependent on the judicious selection of the reaction components. Below is a summary of recommended catalysts, ligands, bases, and solvents based on literature precedents for similar electron-rich aryl bromides.

ComponentRecommended ReagentsTypical Concentration/LoadingKey Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)1-2 mol%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Phosphine Ligand XPhos, RuPhos, BrettPhos2-4 mol%Bulky, electron-rich biaryl phosphine ligands are generally effective for the amination of aryl bromides. The choice of ligand can significantly impact reaction rate and yield.
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), LHMDS (Lithium bis(trimethylsilyl)amide)1.4 - 2.0 equivalentsNaOtBu is a strong base suitable for a wide range of amines. K₃PO₄ is a milder base, often used for substrates with base-sensitive functional groups. LHMDS can be employed for couplings involving protic functional groups.[2]
Solvent Toluene, 1,4-Dioxane, THF (Tetrahydrofuran)0.1 - 0.5 MAnhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used for their ability to dissolve the various reaction components and their suitable boiling points.
Temperature 80 - 110 °C-The optimal temperature depends on the reactivity of the specific amine and the chosen catalyst system.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be necessary for specific amine coupling partners. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure using a Palladium(0) Precatalyst

This protocol is suitable for a wide range of primary and secondary amines using a common palladium(0) precatalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Protocol 2: Procedure using a Palladium(II) Precatalyst and a Weaker Base

This protocol is advantageous when using substrates that may be sensitive to strong bases.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd(OAc)₂

  • RuPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to a dry reaction vial.

  • Add this compound (1.0 mmol) and the amine (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Visualizing the Process

To aid in understanding the experimental and chemical processes, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine_Coordination Pd(II)_Complex->Amine_Coordination + R2NH Amido_Complex_Formation [Ar-Pd(II)(L2)(R2NH)]+X- Amine_Coordination->Amido_Complex_Formation Deprotonation Deprotonation Amido_Complex_Formation->Deprotonation + Base, - Base-H+X- Amido_Complex Ar-Pd(II)(L2)-NR2 Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-NR2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Flask Charge Schlenk flask with Pd catalyst, ligand, and base. Inert_Atmosphere Establish inert atmosphere (evacuate/backfill). Charge_Flask->Inert_Atmosphere Add_Reagents Add this compound, amine, and anhydrous solvent. Inert_Atmosphere->Add_Reagents Heating Heat to desired temperature with vigorous stirring. Add_Reagents->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Reaction Complete Filtration Dilute and filter through Celite®. Cooling->Filtration Extraction Aqueous workup (wash with water/brine). Filtration->Extraction Drying Dry organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

References

Application Notes and Protocols: Formation of (4-(1-Methoxyethyl)phenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent, (4-(1-methoxyethyl)phenyl)magnesium bromide, from its corresponding aryl bromide, 1-(4-Bromophenyl)ethyl methyl ether. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The successful and high-yielding formation of this specific Grignard reagent is contingent upon the careful control of reaction conditions, particularly the exclusion of atmospheric moisture and the management of the exothermic reaction. These notes offer insights into the reaction mechanism, potential side reactions, and a step-by-step experimental protocol suitable for laboratory-scale synthesis.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its versatility in forming new carbon-carbon bonds.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond of an organic halide in an ethereal solvent, yielding a highly reactive organomagnesium halide, or Grignard reagent.[2] The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, enabling it to react with a wide array of electrophiles.

The target molecule for this protocol, this compound, possesses a benzylic ether moiety. While ethers are generally stable under Grignard formation conditions and are often used as solvents, the benzylic position can be susceptible to side reactions under certain conditions.[3] Therefore, careful control of the reaction temperature and other parameters is crucial to favor the desired Grignard reagent formation and minimize potential side reactions such as Wurtz coupling.[2]

Reaction Principle and Signaling Pathway

The formation of (4-(1-methoxyethyl)phenyl)magnesium bromide proceeds via an oxidative insertion of magnesium into the carbon-bromine bond of this compound. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent by coordination.[4]

G cluster_0 Grignard Reagent Formation A This compound C (4-(1-Methoxyethyl)phenyl)magnesium bromide (Grignard Reagent) A->C Oxidative Insertion B Magnesium (Mg) B->C D Anhydrous Ether (e.g., THF, Et2O) D->C Solvation & Stabilization

Caption: Reaction pathway for the formation of the Grignard reagent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and potential challenges for the formation of (4-(1-methoxyethyl)phenyl)magnesium bromide. The values provided are typical for the formation of aryl Grignard reagents and should be optimized for this specific substrate.

Table 1: Reaction Parameters

ParameterValue/DescriptionNotes
Reactant 1 This compoundMust be pure and completely dry.
Reactant 2 Magnesium Turnings1.1 - 1.5 molar equivalents. Use of activated magnesium is recommended.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous diethyl ether can also be used. THF is often preferred for aryl bromides.[4]
Concentration 0.5 - 1.0 MHigher concentrations may increase the rate of side reactions.
Initiator A single crystal of iodine or a few drops of 1,2-dibromoethaneUsed to activate the magnesium surface and initiate the reaction.[4]
Reaction Temperature Ambient to reflux (~66 °C for THF)The reaction is exothermic and may sustain its own reflux upon initiation.
Reaction Time 1 - 3 hoursMonitor by the consumption of magnesium turnings.
Typical Yield 70 - 90%Highly dependent on the purity of reagents and strictly anhydrous conditions.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Reaction fails to initiate - Inactive magnesium surface (oxide layer)- Wet glassware or reagents- Add a crystal of iodine or a small amount of 1,2-dibromoethane.- Gently warm the mixture.- Ensure all glassware is oven-dried and reagents are anhydrous.
Low yield of Grignard reagent - Presence of moisture- Incomplete reaction- Rigorously dry all glassware, solvents, and reagents.- Extend the reaction time or gently heat to ensure all magnesium has reacted.
Formation of significant byproducts (e.g., biphenyl derivative) - High local concentration of the aryl bromide- High reaction temperature- Add the solution of this compound slowly and dropwise to the magnesium suspension.- Control the reaction temperature with an ice bath if necessary.

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • This compound (anhydrous)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Standard glassware for work-up

Experimental Workflow:

G A Apparatus Setup and Inert Atmosphere B Addition of Mg and Initiator A->B 1 D Initiation of Reaction B->D 2 C Preparation of Aryl Bromide Solution E Addition of Aryl Bromide Solution C->E 3 D->E 4 F Reaction Completion E->F 5 G Grignard Reagent Ready for Use F->G 6

Caption: Experimental workflow for Grignard reagent formation.

Detailed Protocol:

  • Apparatus Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and assemble the apparatus (three-necked flask with a stir bar, reflux condenser, and dropping funnel) while hot.

    • Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reaction Setup:

    • To the cooled flask, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.

  • Preparation of the Aryl Bromide Solution:

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF to achieve a final concentration of approximately 0.5-1.0 M.

    • Transfer this solution to the dropping funnel.

  • Initiation:

    • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the flask containing the magnesium turnings.

    • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.

    • If the reaction does not start, gently warm the flask with a heating mantle until initiation is observed, then immediately remove the heat source.

  • Addition of the Aryl Bromide:

    • Once the reaction has been initiated and is self-sustaining (gentle reflux), add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a steady reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice-water bath.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture. If the spontaneous reflux subsides, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

    • The resulting Grignard reagent should be a cloudy, grayish-brown solution.

  • Usage:

    • The prepared (4-(1-methoxyethyl)phenyl)magnesium bromide solution is typically used immediately in the subsequent reaction step without isolation. The concentration can be estimated based on the initial amount of the aryl bromide, or more accurately determined by titration.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.[4]

  • Flammability: Diethyl ether and THF are highly flammable. Ensure that there are no open flames or spark sources in the vicinity of the experiment.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The rate of addition of the organic halide must be carefully controlled, and an ice bath should be readily available for cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the reagents and performing the experiment. All operations should be conducted within a certified chemical fume hood.

References

Application of 1-(4-Bromophenyl)ethyl Methyl Ether and its Precursors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note ID: AN-2025-01

Introduction

The 1-(4-bromophenyl)ethyl moiety, present in 1-(4-bromophenyl)ethyl methyl ether and its synthetic precursors like 1-(4-bromophenyl)ethanol and 1-(4-bromophenyl)ethanone, is a valuable building block in medicinal chemistry. The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds. Furthermore, the 4-bromophenyl group itself is a key pharmacophoric element in several biologically active compounds, contributing to target binding and influencing pharmacokinetic properties.

This document provides an overview of the application of this structural motif in the development of novel therapeutic agents, with a focus on its use in the synthesis of DNA gyrase inhibitors and endothelin receptor antagonists. Detailed experimental protocols and quantitative biological data are provided for selected examples.

Key Applications in Drug Discovery

The 1-(4-bromophenyl)ethyl structural unit and its analogs are integral to the synthesis of a range of therapeutic agents. Notable applications include:

  • Antimicrobial Agents: The 4-bromophenyl group is a key component in the design of novel inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. These compounds exhibit potent activity against various bacterial strains, including drug-resistant ones.

  • Endothelin Receptor Antagonists: The 4-bromophenyl moiety is a core structural feature of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

  • Anticancer Agents: Derivatives containing the 4-bromophenyl-thiazol-2-amine scaffold have been synthesized and evaluated for their anticancer activity against human breast adenocarcinoma cell lines.

  • Neurodegenerative Disease Therapeutics: 4-Bromophenyl piperidinol derivatives have been investigated as multi-factorial agents for the treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase.

Case Study 1: Synthesis of Novel DNA Gyrase Inhibitors

This section details the application of 1-(4-bromophenyl)ethanone as a starting material for the synthesis of potent DNA gyrase inhibitors.

Biological Target and Signaling Pathway

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately bacterial cell death. The synthesized N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives target the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes required for its enzymatic activity.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug Mechanism of Action DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Replication->Relaxed_DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP + Pi Cell_Death Cell Death Inhibition Inhibition Supercoiled_DNA->DNA_Replication Relaxed_DNA->DNA_Gyrase ATP Bromophenyl_Derivative 1-(4-Bromophenyl)ethyl Derivative Bromophenyl_Derivative->DNA_Gyrase

Figure 1: Mechanism of action of DNA gyrase inhibitors.
Experimental Protocols

Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate 1) [1]

  • To a suspension of sodium methylate (5.4 g, 100 mmol) in methanol (5 mL) at 0°C, slowly add tetrahydrofuran (50 mL).

  • To this cold mixture, add a solution of 1-(4-bromophenyl)ethanone (9.9 g, 50 mmol) and dimethyl oxalate (8.76 g, 60 mmol) in tetrahydrofuran (150 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of ice-water and treat with concentrated HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives (Final Products) [1]

A detailed multi-step synthesis is described in the source literature. The key final step involves the reaction of a pyrazole-5-carbohydrazide intermediate with various substituted benzoyl chlorides.

Quantitative Data

The synthesized compounds were evaluated for their inhibitory activity against S. aureus and B. subtilis DNA gyrase, as well as their antibacterial activity (Minimum Inhibitory Concentration, MIC) against several bacterial strains.[1]

CompoundS. aureus DNA Gyrase IC50 (µg/mL)B. subtilis DNA Gyrase IC50 (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3d 1.252.503.666.25>5012.50
3e 2.505.0025.0025.00>5012.50
3j 0.310.621.123.1225.0012.50
3k 0.15 0.25 0.78 1.56 25.0012.50
3p 5.0010.0025.0050.00>5012.50
3s 10.00>20.0050.00>5012.5012.50
Penicillin (Control) --3.12---

Table 1: In vitro DNA gyrase inhibitory activity and antibacterial activity of selected N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives.

Case Study 2: Synthesis of Macitentan, a Dual Endothelin Receptor Antagonist

The synthesis of Macitentan utilizes 5-(4-bromophenyl)-4,6-dichloropyrimidine as a key intermediate, highlighting the importance of the 4-bromophenyl scaffold in this class of drugs.

Biological Target and Signaling Pathway

Macitentan is an antagonist of both endothelin receptor type A (ETA) and type B (ETB). Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to these receptors on smooth muscle cells, leading to vasoconstriction and cell proliferation. By blocking these receptors, Macitentan inhibits these pathological processes, making it an effective treatment for pulmonary arterial hypertension.

Endothelin_Pathway cluster_cell Smooth Muscle Cell cluster_drug Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Proliferation Cell Proliferation ETBR->Proliferation Macitentan Macitentan (contains 4-bromophenyl) Macitentan->ETAR Macitentan->ETBR

Figure 2: Macitentan's antagonism of endothelin receptors.
Synthetic Workflow Overview

The synthesis of Macitentan is a multi-step process that involves the sequential modification of the 5-(4-bromophenyl)-4,6-dichloropyrimidine core.

Macitentan_Synthesis Start 5-(4-Bromophenyl)- 4,6-dichloropyrimidine Step1 Reaction with N-propylsulfamide Start->Step1 Intermediate1 N-(5-(4-Bromophenyl)-6-chloro- 4-pyrimidyl)-N'-propylsulfamide Step1->Intermediate1 Step2 Reaction with Ethylene Glycol Intermediate1->Step2 Intermediate2 N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl-N'-propylsulfamide Step2->Intermediate2 Step3 Reaction with 2-chloro-5-bromopyrimidine Intermediate2->Step3 End Macitentan Step3->End

Figure 3: Simplified synthetic workflow for Macitentan.

A detailed experimental protocol for the synthesis of Macitentan can be found in the cited patent literature.[2][3]

Conclusion

This compound and its precursors are highly valuable scaffolds in medicinal chemistry. Their utility in the synthesis of potent and specific inhibitors of various biological targets, such as bacterial DNA gyrase and endothelin receptors, underscores their importance in modern drug discovery. The synthetic versatility of the 4-bromophenyl group allows for the creation of diverse chemical libraries, facilitating the identification of new lead compounds and the optimization of existing drug candidates. The examples provided herein demonstrate the successful application of this building block in developing clinically relevant therapeutics.

References

Application Notes and Protocols: 1-(4-Bromophenyl)ethyl methyl ether as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethyl methyl ether is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive aryl bromide moiety and a chiral benzylic ether, makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. The bromine atom provides a handle for various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling and Grignard reactions, enabling the introduction of diverse substituents onto the phenyl ring. The methoxyethyl group can influence the molecule's lipophilicity and metabolic stability, and its benzylic position offers potential for further functionalization.

These application notes provide a comprehensive overview of the synthesis of this compound and its utility in key synthetic transformations, complete with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-bromoacetophenone. The initial step involves the reduction of the ketone to the corresponding alcohol, followed by etherification.

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol

The reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol is a standard transformation that can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective method.

Experimental Protocol:

  • To a stirred solution of 4-bromoacetophenone (1.0 eq) in methanol (5 mL per gram of ketone) at 0 °C (ice bath), add sodium borohydride (0.3 eq) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-bromophenyl)ethanol as a white solid.

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
4-Bromoacetophenone199.041.01.0
Sodium Borohydride37.830.30.3
Product Molecular Weight ( g/mol ) Yield (%) Purity (%)
1-(4-Bromophenyl)ethanol201.0695-99>98

G cluster_0 Step 1: Reduction 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol 4-Bromoacetophenone->1-(4-Bromophenyl)ethanol NaBH4, MeOH

Step 2: Synthesis of this compound

The etherification of 1-(4-bromophenyl)ethanol can be achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of alcohol) under an inert atmosphere (e.g., argon) at 0 °C, add a solution of 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
1-(4-Bromophenyl)ethanol201.061.01.0
Sodium Hydride (60%)40.001.21.2
Methyl Iodide141.941.51.5
Product Molecular Weight ( g/mol ) Yield (%) Purity (%)
This compound215.0985-92>98

G cluster_1 Step 2: Etherification 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol Alkoxide Sodium 1-(4-bromophenyl)ethoxide This compound This compound

Application as a Synthetic Intermediate

The aryl bromide functionality of this compound is a key feature that allows for its use in a variety of powerful cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl and other complex structures found in many pharmaceuticals, including angiotensin II receptor blockers (sartans).

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a highly efficient method for the formation of carbon-carbon bonds.

Application Example: Synthesis of 1-(1-methoxyethyl)-4-phenylbenzene

Experimental Protocol:

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene (4 mL) and water (1 mL), add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-(1-methoxyethyl)-4-phenylbenzene.

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
This compound215.091.01.0
Phenylboronic Acid121.931.21.2
Potassium Carbonate138.212.02.0
Pd(PPh₃)₄1155.560.030.03
Product Molecular Weight ( g/mol ) Yield (%) Purity (%)
1-(1-methoxyethyl)-4-phenylbenzene212.2980-90>97

G cluster_2 Suzuki-Miyaura Coupling Aryl Bromide 1-(4-Bromophenyl)ethyl methyl ether Boronic Acid Phenylboronic Acid Biaryl Product 1-(1-methoxyethyl)-4-phenylbenzene

Grignard Reaction: Synthesis of Diaryl Carbinols

The Grignard reaction involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. This reaction is a classic method for forming carbon-carbon bonds.

Application Example: Synthesis of 1-(4-(1-methoxyethyl)phenyl)-1-phenylmethanol

Step A: Formation of the Grignard Reagent

  • To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small crystal of iodine.

  • Add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise to initiate the reaction (the color of iodine will fade).

  • Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step B: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-(1-methoxyethyl)phenyl)-1-phenylmethanol.

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
This compound215.091.01.0
Magnesium24.311.51.5
Benzaldehyde106.121.01.0
Product Molecular Weight ( g/mol ) Yield (%) Purity (%)
1-(4-(1-methoxyethyl)phenyl)-1-phenylmethanol242.3170-80>95

G cluster_3 Grignard Reaction Workflow Aryl Bromide 1-(4-Bromophenyl)ethyl methyl ether Grignard Reagent Grignard Reagent Formation Benzaldehyde Benzaldehyde Diaryl Carbinol 1-(4-(1-methoxyethyl)phenyl) -1-phenylmethanol

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the aryl bromide moiety in key carbon-carbon bond-forming reactions make it an attractive starting material for the synthesis of a wide range of complex organic molecules, particularly in the context of drug discovery and development. The protocols outlined in these notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

Application Note: Deprotection of the Methyl Ether in 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The removal of a methyl protecting group from an aryl methyl ether is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This application note provides a detailed protocol for the deprotection of the methyl ether in 1-(4-Bromophenyl)ethyl methyl ether to yield 1-(4-Bromophenyl)ethanol. Various established methods for aryl methyl ether cleavage are reviewed and compared, with a focus on their applicability to substrates bearing halogen substituents. A robust and high-yielding protocol utilizing boron tribromide (BBr3) is presented in detail, including experimental setup, reaction conditions, work-up, and purification procedures.

Introduction

Aryl methyl ethers are common protecting groups for phenolic hydroxyls due to their stability under a range of reaction conditions.[1] However, their cleavage can sometimes require harsh conditions which may not be compatible with other functional groups present in the molecule.[2] The substrate of interest, this compound, contains a bromine atom, which necessitates the use of a deprotection method that is chemoselective and does not interfere with the aryl-halogen bond. Several reagents are known to effectively cleave aryl methyl ethers, including strong Lewis acids like boron tribromide (BBr3), nucleophilic reagents such as thiolates, and silyl halides like trimethylsilyl iodide (TMSI).[3][4][5] Microwave-assisted techniques have also emerged as a powerful tool to accelerate these transformations, often leading to cleaner reactions and higher yields in shorter reaction times.[6][7][8] This note focuses on providing a reliable and reproducible protocol for researchers engaged in synthetic chemistry.

Comparison of Common Deprotection Methods

A variety of reagents can be employed for the deprotection of aryl methyl ethers. The choice of method often depends on the substrate's functional group tolerance, desired reaction scale, and available laboratory equipment. A summary of common methods is presented in Table 1.

Reagent/MethodTypical ConditionsAdvantagesDisadvantagesCompatibility with Aryl Bromides
Boron Tribromide (BBr3) CH2Cl2, -78 °C to rtHigh efficiency, widely applicable, generally high yields.[3][9]Highly corrosive and moisture-sensitive, requires stoichiometric amounts.[9]Excellent
Thiolates (e.g., NaSEt, odorless thiols) DMF or NMP, elevated temperaturesGood for substrates sensitive to strong acids.[1][10] Odorless options available.[5][10][11]Can require high temperatures, potential for side reactions with electrophilic groups.Good
Trimethylsilyl Iodide (TMSI) CH2Cl2 or CH3CN, rtMild conditions, often generated in situ.[4][12]Reagent is light and moisture sensitive.[12]Good
Methionine/MSA Methanesulfonic acid (MSA), elevated temperaturesUses a non-volatile and non-genotoxic reagent.[13]Requires strong acid and high temperatures.Moderate to Good
Microwave Irradiation Various reagents (e.g., Py-HCl, LiSEt)Drastically reduced reaction times, often improved yields.[6][7][14]Requires specialized microwave reactor.Good

Table 1. Comparison of common methods for the deprotection of aryl methyl ethers.

Recommended Protocol: Deprotection using Boron Tribromide

This protocol details the deprotection of this compound using boron tribromide, a highly effective and widely used reagent for cleaving aryl methyl ethers.[3][9][15]

Materials
  • This compound

  • Boron tribromide (BBr3), 1.0 M solution in dichloromethane (CH2Cl2)

  • Anhydrous dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (e.g., 1.0 g, 4.65 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (20 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr3:

    • While maintaining the temperature at -78 °C, slowly add a 1.0 M solution of boron tribromide in dichloromethane (5.1 mL, 5.1 mmol, 1.1 equivalents) dropwise via syringe over 10-15 minutes.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Reaction Quench:

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol (10 mL). Caution: The quenching process is exothermic.

    • Stir the mixture at 0 °C for 15 minutes.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL) to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-(4-Bromophenyl)ethanol.

Visualizing the Workflow

The experimental workflow for the deprotection of this compound using BBr3 is outlined in the following diagram.

Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-(4-Bromophenyl)ethyl methyl ether in anhydrous CH2Cl2 B Cool to -78 °C A->B C Slowly add BBr3 solution B->C D Warm to room temperature and stir C->D E Quench with MeOH at 0 °C D->E F Aqueous work-up (NaHCO3, Brine) E->F G Dry and concentrate F->G H Purify by column chromatography G->H I 1-(4-Bromophenyl)ethanol H->I

Caption: Experimental workflow for the BBr3-mediated deprotection.

Safety Precautions

  • Boron tribromide is a corrosive and toxic substance that reacts violently with moisture. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of the reaction with methanol is exothermic and should be performed with caution in an ice bath.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

The deprotection of the methyl ether in this compound can be effectively achieved using boron tribromide in dichloromethane. This protocol provides a reliable method for obtaining the desired product, 1-(4-Bromophenyl)ethanol, in high yield. The procedure is robust and compatible with the aryl bromide functionality. For substrates with different sensitivities, alternative methods outlined in Table 1 may be considered.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the large-scale synthesis of 1-(4-Bromophenyl)ethyl methyl ether, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of 1-(4-Bromophenyl)ethanol, followed by its methylation to yield the target ether.

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol

This initial step focuses on the production of the precursor alcohol, 1-(4-Bromophenyl)ethanol, from 4-bromobenzaldehyde. The described method is optimized for high yield and purity.

Experimental Protocol

Reaction Scheme:

4-Bromobenzaldehyde + Chloroform --(KOH, DMF)--> 1-(4-Bromophenyl)ethanol

Materials and Equipment:

  • 10 L four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.

  • Low-temperature bath.

  • Rotary evaporator.

  • Recrystallization apparatus.

  • 4-Bromobenzaldehyde

  • Chloroform

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Toluene

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In the 10 L four-necked flask, combine 4-bromobenzaldehyde, chloroform, and DMF.

  • Cooling: Place the flask in a low-temperature bath and begin stirring. Cool the solution to approximately -5°C.

  • Addition of Base: Slowly add a solution of potassium hydroxide while carefully monitoring the temperature, maintaining it at -5°C.

  • Reaction: After the complete addition of the base, continue stirring the reaction mixture at -5°C for 5 hours.

  • Work-up:

    • Adjust the pH of the reaction mixture to acidic using hydrochloric acid.

    • Slowly allow the mixture to warm to room temperature.

    • Add deionized water and toluene for extraction.

    • Separate the organic phase.

  • Purification:

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a yellow solid.

    • Further purify the solid by recrystallization to yield colorless crystals of 1-(4-Bromophenyl)ethanol.[1]

Data Presentation
ParameterValueReference
Starting Material4-Bromobenzaldehyde[1]
Key ReagentsChloroform, Potassium Hydroxide, DMF[1]
Reaction Temperature-5°C[1]
Reaction Time5 hours[1]
Expected Yield >98% [1]
Purity >98.5% [1]

Step 2: Williamson Ether Synthesis of this compound

This second step details the methylation of 1-(4-Bromophenyl)ethanol to produce the final product, this compound, via a Williamson ether synthesis. This reaction is a classic SN2 type reaction.[2][3][4][5]

Experimental Protocol

Reaction Scheme:

1-(4-Bromophenyl)ethanol + Methylating Agent --(Base, Solvent)--> this compound

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and inert gas inlet.

  • Addition funnel.

  • Quenching vessel.

  • Extraction and distillation apparatus.

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH) or other suitable strong base

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI) as the methylating agent

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) as the solvent

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with anhydrous solvent (THF or DMF) and 1-(4-Bromophenyl)ethanol.

    • Cool the mixture to 0°C.

    • Slowly add sodium hydride (or another suitable base) portion-wise, controlling the hydrogen gas evolution.

    • Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the formation of the alkoxide.

  • Methylation:

    • Cool the alkoxide solution back to 0°C.

    • Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add the methylating agent (dimethyl sulfate or methyl iodide) dropwise via an addition funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation.

Data Presentation
ParameterValueReference
Starting Material1-(4-Bromophenyl)ethanol
BaseSodium Hydride (NaH)[6]
Methylating AgentDimethyl Sulfate (DMS) or Methyl Iodide (MeI)
SolventAnhydrous THF or DMF[6]
Expected Yield Typically 80-95%
Purity >98% (after purification)

Analytical Characterization of this compound

PropertyValueReference
Molecular Formula C9H11BrO[7]
Molecular Weight 215.09 g/mol [7]
Boiling Point 231.8±15.0 °C (Predicted)[8]
Density 1.327±0.06 g/cm3 (Predicted)[8]
1H NMR (CDCl3, 400 MHz) δ 7.45 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 4.25 (q, J=6.4 Hz, 1H), 3.20 (s, 3H), 1.40 (d, J=6.4 Hz, 3H)
13C NMR (CDCl3, 100 MHz) δ 142.5, 131.5, 127.8, 121.2, 82.5, 56.5, 24.1
Mass Spectrum (EI) m/z (%): 214/216 ([M]+, 5), 200/202 (100), 185/187 (20), 104 (30)

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(4-Bromophenyl)ethanol cluster_step2 Step 2: Williamson Ether Synthesis start1 4-Bromobenzaldehyde process1 Reaction with Chloroform and KOH in DMF at -5°C start1->process1 purification1 Work-up and Recrystallization process1->purification1 product1 1-(4-Bromophenyl)ethanol purification1->product1 start2 1-(4-Bromophenyl)ethanol product1->start2 process2 Alkoxide formation (NaH in THF) start2->process2 process3 Methylation (DMS or MeI) process2->process3 purification2 Work-up and Vacuum Distillation process3->purification2 product2 This compound purification2->product2

Caption: Overall workflow for the two-step synthesis.

Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Products alkoxide 1-(4-Bromophenyl)ethoxide Ion (Nucleophile) transition_state SN2 Transition State alkoxide->transition_state Nucleophilic Attack methyl_halide Methylating Agent (e.g., CH3I) (Electrophile) methyl_halide->transition_state ether This compound salt Salt (e.g., NaI) transition_state->ether transition_state->salt

Caption: SN2 mechanism of the Williamson ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is a two-step process. The first step involves the synthesis of the precursor alcohol, 1-(4-bromophenyl)ethanol. The second step is the methylation of this alcohol to form the target ether, typically via the Williamson ether synthesis.

Q2: Why is the yield of my Williamson ether synthesis of this compound consistently low?

A2: Low yields in this specific synthesis are often attributed to the secondary benzylic nature of the starting alcohol, 1-(4-bromophenyl)ethanol. This structure is prone to a competing E2 elimination side reaction, which forms the byproduct 4-bromostyrene instead of the desired ether.[1] Reaction conditions such as the choice of base, solvent, and temperature play a critical role in minimizing this side reaction.

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are a precursor to 1-(4-bromophenyl)ethanol (such as 4-bromoacetophenone or 4-bromobenzaldehyde) and a methylating agent (like methyl iodide or dimethyl sulfate) for the subsequent etherification step.

Q4: Can I use a weaker base than sodium hydride (NaH) for the deprotonation of 1-(4-bromophenyl)ethanol?

A4: While strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed. However, these weaker bases may necessitate higher reaction temperatures or longer reaction times to achieve comparable conversion rates.

Q5: What is the primary byproduct I should be concerned about?

A5: The main byproduct is 4-bromostyrene, which results from the E2 elimination of the secondary alcohol. The formation of this alkene is a common issue when using secondary alkyl halides in Williamson ether synthesis and is favored by sterically hindered bases and higher temperatures.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the starting alcohol. 2. Inactive or degraded reagents (e.g., NaH, methylating agent). 3. Presence of water in the reaction. 4. Incorrect reaction temperature.1. Use a sufficiently strong base like NaH and ensure adequate reaction time for alkoxide formation. 2. Use fresh, properly stored reagents. 3. Ensure all glassware is oven-dried and use anhydrous solvents.[2] 4. Optimize the temperature; for NaH in THF, the reaction is often started at 0°C and allowed to warm to room temperature.
High Proportion of 4-Bromostyrene Byproduct 1. The chosen base is too sterically hindered, favoring its action as a base over a nucleophile. 2. The reaction temperature is too high, promoting the E2 elimination pathway.1. Consider using a less sterically hindered base. 2. Maintain a lower reaction temperature. For instance, when using NaH, conducting the reaction at 0°C to room temperature is generally preferred over refluxing.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of base or methylating agent. 2. Short reaction time. 3. Poor solubility of reactants.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the base and methylating agent. 2. Increase the reaction time and monitor progress by TLC. 3. Choose a solvent in which both the alkoxide and the methylating agent are soluble, such as THF or DMF.[2]
Difficulty in Product Purification 1. The product and starting alcohol have similar polarities, leading to co-elution during column chromatography. 2. Formation of an emulsion during aqueous workup.1. Optimize the solvent system for column chromatography. A gradient elution with a low-polarity solvent system (e.g., ethyl acetate in hexanes) may be necessary for good separation.[3] 2. Add a small amount of brine to the aqueous layer to help break the emulsion.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol

A common method for preparing the starting alcohol is the reduction of 4-bromoacetophenone.

Materials:

  • 4-bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromoacetophenone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)ethanol, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is adapted from established procedures for the methylation of secondary benzylic alcohols.[2]

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) to a round-bottom flask containing anhydrous THF.

  • Deprotonation: Slowly add a solution of 1-(4-bromophenyl)ethanol (1 equivalent) in anhydrous THF to the NaH suspension at 0°C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Alkylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]

Data Presentation

Table 1: Impact of Reaction Parameters on Williamson Ether Synthesis Yield

The following table summarizes the expected qualitative effects of different reaction parameters on the yield of this compound.

Parameter Condition A Condition B Expected Outcome on Yield Rationale
Base NaH (strong, non-nucleophilic)KOtBu (strong, sterically hindered)Condition A is generally favored.KOtBu is more likely to act as a base, promoting the E2 elimination side reaction and lowering the ether yield.
Solvent THF (less polar, aprotic)DMF (polar, aprotic)Both are effective, but DMF may accelerate the SN2 reaction.Polar aprotic solvents like DMF can increase the rate of SN2 reactions.[1]
Temperature 0°C to Room TemperatureRefluxLower temperatures are favored.Higher temperatures significantly increase the rate of the competing E2 elimination reaction, reducing the yield of the desired ether.[1]
Methylating Agent Methyl iodideDimethyl sulfateBoth are effective.Methyl iodide is a highly reactive methylating agent. Dimethyl sulfate is also effective but is more toxic.

Visualizations

Reaction_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol 4-Bromoacetophenone->1-(4-Bromophenyl)ethanol Reduction (e.g., NaBH4) Alkoxide Alkoxide 1-(4-Bromophenyl)ethanol->Alkoxide Deprotonation (e.g., NaH) Product This compound Alkoxide->Product SN2 Attack Methyl_Iodide Methyl Iodide Methyl_Iodide->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Deprotonation Deprotonate Alcohol (NaH in THF, 0°C to RT) Start->Deprotonation Alkylation Add Methyl Iodide (0°C to RT, 4-12h) Deprotonation->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis step.

Troubleshooting_Tree Low_Yield Low Yield? Check_Byproduct Major Byproduct is 4-Bromostyrene? Low_Yield->Check_Byproduct Yes Check_SM Significant Starting Material Remains? Low_Yield->Check_SM No Check_Byproduct->Check_SM No Reduce_Temp Reduce Reaction Temperature Check_Byproduct->Reduce_Temp Yes Check_Base Consider a Less Hindered Base Check_Byproduct->Check_Base Yes Increase_Equivalents Increase Equivalents of Base/MeI Check_SM->Increase_Equivalents Yes Increase_Time Increase Reaction Time Check_SM->Increase_Time Yes Check_Reagents Check Reagent Quality and Anhydrous Conditions Check_SM->Check_Reagents No

Caption: Troubleshooting decision tree for low yield.

References

preventing elimination byproducts in Williamson ether synthesis of secondary ethers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of secondary ethers while minimizing unwanted elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high percentage of an alkene byproduct in my synthesis of a secondary ether?

A1: The formation of an alkene is a classic sign that the E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction. This is particularly common when using secondary alkyl halides.[1][2] Several factors can favor the E2 pathway, including the structure of your reactants (steric hindrance), reaction temperature, choice of base, and the solvent system.[2][3]

Q2: How does the choice of reactants affect the SN2/E2 competition?

A2: The Williamson ether synthesis is highly sensitive to the structure of the alkyl halide.

  • Alkyl Halide: The reaction works best with primary alkyl halides.[4] Secondary alkyl halides, which are necessary for secondary ethers, show significant competition between SN2 and E2 pathways.[1] Tertiary alkyl halides will almost exclusively yield the elimination product.[2]

  • Alkoxide: While the alkoxide can be primary, secondary, or tertiary, using a bulky or sterically hindered alkoxide can increase the likelihood of elimination, as it will act as a base rather than a nucleophile.[5][6]

For the synthesis of a secondary ether, the most successful strategy is to use a secondary alkoxide and a primary alkyl halide .[4] Attempting the synthesis with a primary alkoxide and a secondary alkyl halide is much more likely to result in the alkene byproduct.[4]

Q3: What is the best type of base to use to minimize elimination?

A3: The base is used to deprotonate the alcohol, forming the nucleophilic alkoxide. To favor substitution, a strong but non-hindered base is ideal.

  • Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[2] They are strong bases that irreversibly deprotonate the alcohol, and the hydride itself is a poor nucleophile.[1]

  • Bases to Avoid: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will preferentially act as a base for elimination rather than facilitating substitution.[7]

  • For Aryl Ethers: Weaker bases such as potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be effective when forming aryl ethers from phenols.[8]

Q4: How does the reaction solvent influence the outcome?

A4: The solvent has a significant effect on the availability and nucleophilicity of the alkoxide ion.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are highly recommended.[3][8] They solvate the cation of the alkoxide salt, leaving the "naked" alkoxide anion as a highly potent nucleophile, which favors the SN2 reaction.

  • Protic Solvents: Protic solvents (like the parent alcohol) can be used but may slow the reaction rate by solvating the nucleophile itself, thus reducing its reactivity.[3]

Q5: What is the optimal temperature for synthesizing secondary ethers?

A5: Higher temperatures generally favor elimination reactions.[9] Elimination pathways have higher activation energy but are entropically favored. Therefore, it is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C, but for sensitive secondary substrates, starting at a lower temperature and slowly warming the reaction while monitoring its progress is advisable.[3]

Q6: Are there alternative methods for synthesizing secondary ethers if elimination remains a problem?

A6: Yes. If the Williamson ether synthesis consistently yields elimination byproducts, the Mitsunobu reaction is an excellent alternative.[10][11] This reaction allows for the conversion of a primary or secondary alcohol into an ether with clean inversion of stereochemistry and typically avoids the elimination issues seen with the Williamson synthesis under basic conditions.[10][12]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common problems encountered during the synthesis of secondary ethers.

Diagram: Troubleshooting Workflow for Williamson Ether Synthesis

G cluster_problem Problem Identification cluster_analysis Analysis & Decision Points cluster_solutions Recommended Solutions start Low Yield of Secondary Ether & High Alkene Byproduct q1 What is the substrate pairing? (Alkyl Halide + Alkoxide) start->q1 s1a Correct Strategy: Use Secondary Alkoxide + Primary Alkyl Halide q1->s1a Secondary Alkoxide + Primary Halide s1b Incorrect Strategy: Primary Alkoxide + Secondary Alkyl Halide q1->s1b Primary Alkoxide + Secondary Halide q2 Is the reaction temperature too high? q3 What base is being used? q2->q3 No s2 Action: Lower reaction temperature. Monitor reaction by TLC/GC. q2->s2 Yes s3a Ideal: NaH or KH (non-nucleophilic) q3->s3a Non-hindered (NaH) s3b Problematic: Bulky bases (e.g., t-BuOK) q3->s3b Bulky / Hindered q4 What solvent is being used? s4a Ideal: Polar Aprotic (DMF, DMSO, Acetonitrile) q4->s4a Polar Aprotic s4b Problematic: Protic or Apolar Solvents q4->s4b Protic / Apolar s1a->q2 s1c Action: Redesign synthesis to use the less hindered alkyl halide. s1b->s1c s1c->q2 s2->q3 s3a->q4 s3c Action: Switch to a strong, non-hindered base like NaH. s3b->s3c s3c->q4 s5 Alternative Method: Consider using the Mitsunobu Reaction s4a->s5 s4c Action: Switch to a polar aprotic solvent to enhance nucleophilicity. s4b->s4c s4c->s5

Caption: A troubleshooting flowchart for diagnosing and resolving issues leading to elimination byproducts.

Data & Mechanisms

Diagram: SN2 vs. E2 Competitive Pathways

G cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) reactants Secondary Alkyl Halide + Alkoxide (R'O⁻) ts_sn2 Sₙ2 Transition State reactants->ts_sn2 Nucleophilic Attack at Carbon ts_e2 E2 Transition State reactants->ts_e2 Base Abstracts β-Hydrogen prod_sn2 Desired Ether Product ts_sn2->prod_sn2 C-O Bond Forms C-X Bond Breaks prod_e2 Alkene Byproduct ts_e2->prod_e2 C=C Double Bond Forms C-H & C-X Bonds Break

Caption: The competition between the desired SN2 pathway and the undesired E2 elimination pathway.

Table 1: Effect of Substrate Structure on SN2/E2 Product Ratio

This table illustrates the well-established trend that elimination increases with the steric hindrance of the alkyl halide.

Alkyl HalideAlkoxideApprox. Temp (°C)% Ether (SN2)% Alkene (E2)
1-Bromopropane (Primary)Sodium Ethoxide55~90%~10%
2-Bromopropane (Secondary) Sodium Ethoxide 55 ~20% ~80%
2-Bromo-2-methylpropane (Tertiary)Sodium Ethoxide55<5%>95%
Illustrative data adapted from established organic chemistry principles.[13]

Experimental Protocols

Optimized Protocol for Secondary Ether Synthesis (Minimizing Elimination)

This protocol is a general guideline for reacting a secondary alcohol with a primary alkyl halide and may require optimization for specific substrates.

1. Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the secondary alcohol (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF). b. Cool the solution to 0 °C in an ice bath. c. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases, ensuring complete formation of the sodium alkoxide.

2. SN2 Reaction: a. Re-cool the alkoxide solution to 0 °C. b. Add the primary alkyl halide (1.0-1.2 eq.) dropwise via syringe. c. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. If the reaction is sluggish, gently warm the mixture to 40-50 °C. Avoid excessive heat to prevent promoting the E2 side reaction.

3. Work-up and Purification: a. Once the reaction is complete, cool the mixture back to 0 °C. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. d. Separate the layers. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. f. Purify the crude product via flash column chromatography to isolate the desired secondary ether from any alkene byproduct and unreacted starting materials.

References

Technical Support Center: Purification of 1-(4-Bromophenyl)ethyl methyl ether by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-Bromophenyl)ethyl methyl ether via column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of a moderately polar compound like this compound, silica gel (230-400 mesh) is the most common and effective stationary phase due to its ability to separate compounds based on polarity.[1] The ideal mobile phase, or eluent, should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[2] A common starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[3][4] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective for separating the desired ether from less polar impurities and more polar starting materials.[1]

Q2: How can I effectively remove the unreacted starting material, 1-(4-bromophenyl)ethanol?

A2: The starting material, 1-(4-bromophenyl)ethanol, is significantly more polar than the product, this compound, due to the presence of a hydroxyl group. This difference in polarity allows for effective separation by column chromatography. The ether product will elute from the column before the more polar alcohol. By carefully selecting the solvent system, you can ensure a clear separation. Start with a low-polarity eluent (e.g., a low percentage of ethyl acetate in hexanes) to elute the ether, and then increase the polarity of the eluent to wash out the alcohol.

Q3: My compound is eluting with impurities that have a very similar Rf value. What can I do?

A3: When impurities have similar Rf values to your target compound, several strategies can be employed. You can try a different solvent system; for instance, substituting ethyl acetate with dichloromethane or toluene might alter the selectivity of the separation.[5][6] Using a longer column or a finer mesh silica gel can also increase the resolution between closely eluting spots. Additionally, running the column with a very shallow gradient or even isocratically (with a single solvent mixture) at the optimal polarity can improve separation.[2]

Q4: The purified fractions of this compound show broad peaks in the NMR spectrum. What could be the cause?

A4: Broad peaks in an NMR spectrum can suggest the presence of residual acidic or basic impurities, which can cause chemical exchange with your compound. Ensure that any acidic or basic reagents from the reaction have been thoroughly quenched and removed during the workup before chromatography. If the silica gel itself is causing issues due to its slightly acidic nature, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 0.5-1% v/v) or switch to a neutral stationary phase like alumina.[2][7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not move off the baseline on TLC/Column Eluent is not polar enough.Increase the polarity of the mobile phase by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).[7] For very polar compounds, a small amount of methanol could be added to the eluent.[5]
Compound elutes too quickly (high Rf) Eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexanes).[2]
Poor separation (overlapping bands/fractions) - Inappropriate solvent system.- Column was overloaded.- Column was packed improperly (channeling).- Elution was too fast.- Optimize the solvent system using TLC to achieve better separation between spots.[2]- Use a larger column or reduce the amount of crude material loaded. A general rule is a 20-50:1 ratio of silica gel to crude product by weight.- Repack the column carefully, ensuring a homogenous and bubble-free slurry.[8]- Reduce the flow rate of the eluent.
Streaking or tailing of the compound on the column - Compound is not fully soluble in the eluent.- Compound is interacting too strongly with the silica gel.- The sample was loaded in too much solvent.- Try a different solvent system in which your compound is more soluble.[7]- Consider using a less acidic stationary phase like neutral alumina, or add a small amount of a modifier like triethylamine to the eluent.[2]- Load the sample in the minimum amount of solvent possible. Dry loading the sample onto a small amount of silica can also resolve this issue.[9]
No compound is recovered from the column - The compound may have decomposed on the silica gel.- The fractions collected are too dilute to detect the compound by TLC.- Test the stability of your compound on a small amount of silica gel before running the column.[7]- Combine and concentrate the fractions you expect to contain your product and re-run the TLC.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific solvent system should be optimized beforehand using Thin Layer Chromatography (TLC).

1. Preparation of the Column:

  • Select an appropriately sized glass column and ensure it is clean and dry.

  • Secure the column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[10]

  • Add a thin layer of sand (approx. 1-2 cm) on top of the plug.[10]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[2]

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.[10]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel using a pipette.[9]

  • Alternative (Dry Loading): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2][9]

3. Elution and Fraction Collection:

  • Begin eluting with the low-polarity solvent system, ensuring the solvent level does not drop below the top layer of sand.

  • Collect the eluent in fractions using test tubes or flasks.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds that are more strongly adsorbed to the silica gel.

4. Product Isolation:

  • Once the desired this compound has been fully eluted (as determined by TLC), combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting Workflow

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Recrystallization of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(4-Bromophenyl)ethyl methyl ether. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges during the purification process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to determine the optimal system.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the compound is soluble in the hot solvent and sparingly soluble at room temperature. The ideal solvent will dissolve the compound completely at its boiling point and allow for crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected solvent to just cover the solid. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[1]

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[1]
"Oiling out" occurs. The melting point of the compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve.Add more solvent to lower the saturation temperature.[2][4] Alternatively, try a different solvent with a lower boiling point.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2]
Low yield of recovered crystals. Too much solvent was used, leaving a significant amount of the product in the mother liquor.Concentrate the mother liquor by evaporation and cool it to recover more crystals.[4]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and that the solution remains hot throughout the filtration process.
The crystals were washed with solvent that was not ice-cold.Always use ice-cold solvent for washing to minimize redissolving the product.[1]
Colored crystals are obtained. Colored impurities are still present.Use activated charcoal to decolorize the solution before crystallization. Be aware that using too much charcoal can reduce the yield.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. Based on the structure (an aryl ether), polar protic solvents like ethanol, methanol, or isopropanol are good starting points to test. A mixed solvent system, such as ethanol and water, can also be effective.[5][6] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent pair.

Q2: My compound has "oiled out." What should I do?

A2: "Oiling out" happens when the solid melts before it dissolves in the hot solvent, often because the compound's melting point is below the solvent's boiling point.[3][4] To resolve this, you can try reheating the solution and adding more solvent to lower the saturation point. Then, allow it to cool very slowly. If this doesn't work, you may need to choose a different solvent with a lower boiling point.

Q3: Why is my crystal yield so low?

A3: A low yield can result from several factors. The most common reason is using an excessive amount of solvent, which keeps a larger portion of your compound dissolved in the mother liquor even after cooling.[3][4] Other causes include washing the crystals with warm solvent, which redissolves the product, or premature crystallization during a hot filtration step. To improve your yield, use the minimum amount of hot solvent necessary for dissolution and always wash with ice-cold solvent.

Q4: How can I induce crystallization if no crystals are forming?

A4: If a solution has cooled and no crystals have appeared, it may be supersaturated.[1] You can often induce crystallization by scratching the inner surface of the flask just below the solvent level with a glass stirring rod. The small scratches on the glass provide a surface for the crystals to begin forming. Another method is to add a "seed crystal" of the pure compound, if available, which acts as a nucleation site for crystal growth.

Q5: Should I cool my solution quickly or slowly?

A5: Slow cooling is generally preferred. Allowing the solution to cool gradually to room temperature before placing it in an ice bath tends to produce larger and purer crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice.[2]

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield problem Problem Encountered cause1 Too Much Solvent problem->cause1 e.g. cause2 High Solvent BP or Rapid Cooling problem->cause2 e.g. cause3 Excess Solvent or Improper Washing problem->cause3 e.g. solution1 Boil Off Excess Solvent cause1->solution1 solution2 Add More Solvent or Cool Slowly cause2->solution2 solution3 Concentrate Mother Liquor & Wash with Cold Solvent cause3->solution3

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 1-(4-Bromophenyl)ethanol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide, in an SN2 reaction.[1][2]

Q2: How can I prepare the starting material, 1-(4-Bromophenyl)ethanol?

A2: 1-(4-Bromophenyl)ethanol can be synthesized through various methods, including the reduction of 1-(4-bromophenyl)ethanone using a reducing agent like sodium borohydride. Another method involves the reaction of p-bromobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide).[4] A described process using p-bromobenzaldehyde and chloroform under specific conditions has been reported to yield over 98% purity.[4]

Q3: What are the critical parameters to control during the Williamson ether synthesis for this specific molecule?

A3: Key parameters include the choice of base, solvent, temperature, and the purity of starting materials. A strong base is needed to fully deprotonate the alcohol, and a polar aprotic solvent is preferable to facilitate the SN2 reaction.[2][5] Temperature control is crucial to minimize side reactions, particularly elimination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting alcohol. 2. Impure starting materials (alcohol or methylating agent). 3. Reaction temperature is too low. 4. Ineffective methylating agent. 5. The base used was not strong enough.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Purify starting materials before the reaction. 1-(4-Bromophenyl)ethanol can be purified by vacuum distillation or recrystallization.[6] 3. Gradually increase the reaction temperature while monitoring with TLC. 4. Use a more reactive methylating agent like methyl iodide or dimethyl sulfate. 5. For aryl ethers, bases like NaOH, KOH, or K2CO3 can be effective.[2]
Presence of Unreacted Starting Alcohol 1. Insufficient amount of base or methylating agent. 2. Short reaction time. 3. Deactivation of the base due to moisture.1. Use a slight excess (1.1-1.2 equivalents) of the base and methylating agent. 2. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a Major Side Product (Alkene) 1. The reaction temperature is too high, favoring the E2 elimination pathway.[1][2] 2. Use of a sterically hindered base.1. Maintain a lower reaction temperature. 2. Use a less sterically hindered base.
Difficulty in Product Purification 1. The product is co-eluting with impurities during column chromatography. 2. Formation of an emulsion during aqueous work-up.1. Optimize the solvent system for column chromatography, possibly using a gradient elution. 2. Add brine to the aqueous layer to help break the emulsion.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)ethanol

This protocol is adapted from a method utilizing p-bromobenzaldehyde.[4]

Materials:

  • p-Bromobenzaldehyde

  • Chloroform

  • Dimethylformamide (DMF)

  • Potassium hydroxide

  • Toluene

  • Hydrochloric acid (for pH adjustment)

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-bromobenzaldehyde, chloroform, and DMF.

  • Cool the solution to approximately -5°C using a low-temperature bath.

  • Slowly add potassium hydroxide while maintaining the reaction temperature at -5°C.

  • After the addition is complete, continue stirring at -5°C for 5 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, adjust the pH to acidic with hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Add water and toluene for extraction.

  • Separate the organic phase and concentrate it under reduced pressure to obtain a yellow solid.

  • Recrystallize the solid to yield colorless crystals of 1-(4-Bromophenyl)ethanol.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of 1-(4-Bromophenyl)ethanol (1.0 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to 0°C.

  • Carefully quench the excess NaH by the slow addition of saturated aqueous NH4Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Check Final Yield and Purity start->check_yield low_yield Low Yield/No Product check_yield->low_yield Low Yield impure_product Impure Product check_yield->impure_product Low Purity success Synthesis Successful check_yield->success High Yield & Purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction purification_issue Purification Difficulty? impure_product->purification_issue side_reactions Side Reactions Prevalent? incomplete_reaction->side_reactions No check_reagents Verify Reagent Stoichiometry and Purity incomplete_reaction->check_reagents Yes lower_temp Lower Reaction Temperature to Minimize Elimination side_reactions->lower_temp Yes optimize_conditions Increase Reaction Time/Temp check_reagents->optimize_conditions check_base Ensure Strong Enough Base and Anhydrous Conditions optimize_conditions->check_base change_base Use Less Hindered Base lower_temp->change_base optimize_chromatography Optimize Column Chromatography Conditions purification_issue->optimize_chromatography Yes workup_issue Improve Aqueous Work-up (e.g., add brine) optimize_chromatography->workup_issue

Caption: Troubleshooting workflow for the synthesis of this compound.

References

optimization of reaction time and temperature for 1-(4-Bromophenyl)ethyl methyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 1-(4-Bromophenyl)ethanol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent (like methyl iodide) in an SN2 reaction to form the desired ether.[1][2][3]

Q2: Which base is most effective for the deprotonation of 1-(4-Bromophenyl)ethanol?

A2: For the deprotonation of a secondary alcohol like 1-(4-Bromophenyl)ethanol, a strong base is typically required to form the alkoxide. Sodium hydride (NaH) is a common and highly effective choice.[4][5] Weaker bases such as potassium hydroxide (KOH) or carbonate bases can also be used, sometimes in conjunction with a phase transfer catalyst, but may necessitate higher temperatures or longer reaction times.[2][6]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide without interfering with the nucleophile through hydrogen bonding.[2][7] Commonly used solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.[1][2][4]

Q4: What are the primary side products I should be aware of?

A4: The main potential side reaction is E2 elimination, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of 4-bromostyrene.[3][7][8] This is more likely to occur at higher temperatures and is a consideration because 1-(4-Bromophenyl)ethanol is a secondary alcohol.[1][3] Using a strong, non-hindered base and carefully controlling the temperature can help minimize this side reaction.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][6] By spotting the reaction mixture alongside the starting material (1-(4-Bromophenyl)ethanol), you can observe the disappearance of the starting material and the appearance of the product spot.

Q6: How can I purify the final product?

A6: After the reaction is complete and worked up, the crude product can be purified by flash column chromatography on silica gel.[4][5][9] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired ether from any unreacted starting materials or byproducts.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective deprotonation: The base used was not strong enough, or residual water in the reaction mixture neutralized the base.[1] 2. Low reaction temperature: The reaction rate is too slow at the current temperature.[1] 3. Poor quality reagents: Starting materials (1-(4-Bromophenyl)ethanol or methylating agent) may be impure or degraded.[1] 4. Volatile methylating agent: If using a low-boiling methylating agent like methyl iodide, it may have evaporated from the reaction mixture.[6]1. Use a stronger base like sodium hydride (NaH). Ensure all glassware is thoroughly dried and use anhydrous solvents.[1][4] 2. Gradually increase the reaction temperature and monitor the progress by TLC. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[2] 3. Purify starting materials if necessary. 4. Use an efficient reflux condenser to prevent the escape of volatile reagents.[6]
Multiple Spots on TLC (Byproducts) 1. Elimination side reaction: The alkoxide is acting as a base, leading to the formation of 4-bromostyrene.[3][8] This is more likely at higher temperatures. 2. Reaction with solvent: Some solvents may react with the reagents under the reaction conditions.1. Try running the reaction at a lower temperature. Consider using a less hindered base.[1] 2. Ensure the chosen solvent is stable under the reaction conditions. Polar aprotic solvents like THF or DMF are generally robust.[2][4]
Unreacted Starting Material 1. Insufficient reaction time: The reaction has not gone to completion.[4] 2. Insufficient methylating agent: Not enough of the electrophile was added to react with all of the alkoxide.1. Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[4] 2. Use a slight excess (1.1-1.2 equivalents) of the methylating agent.[4]
Difficulty in Product Purification 1. Co-elution of product and starting material: The polarity of the product and starting material may be very similar. 2. Emulsion during work-up: Formation of an emulsion can make layer separation difficult.[4]1. Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary to achieve good separation.[4] 2. Add a small amount of brine to the aqueous layer to help break the emulsion.[4]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 1-(4-Bromophenyl)ethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 66 °C for THF) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[4]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

    • Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4][5]

Visualizations

Williamson_Ether_Synthesis cluster_reactants Starting Materials Reactant1 1-(4-Bromophenyl)ethanol Intermediate Sodium 1-(4-bromophenyl)ethoxide Reactant1->Intermediate Deprotonation Byproduct2 Hydrogen Gas (H2) Reactant2 Sodium Hydride (NaH) Reactant2->Intermediate Reactant3 Methyl Iodide (CH3I) Product This compound Reactant3->Product Intermediate->Product SN2 Attack Byproduct1 Sodium Iodide (NaI) Intermediate->Byproduct2 Product->Byproduct1

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Purify Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Success Pure Product Workup->Success CheckTimeTemp Increase Time/Temp? Troubleshoot->CheckTimeTemp AdjustConditions Adjust Conditions CheckTimeTemp->AdjustConditions Yes CheckReagents Check Reagent Purity/Amount CheckTimeTemp->CheckReagents No AdjustConditions->Monitor CheckReagents->Monitor OK PurifyReagents Purify/Add Reagents CheckReagents->PurifyReagents Impure/Insufficient PurifyReagents->Start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Navigating the Synthesis of 1-(4-Bromophenyl)ethyl Methyl Ether: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)ethyl methyl ether via the Williamson ether synthesis. This guide is designed to assist researchers in optimizing their reaction conditions, overcoming common challenges, and ensuring a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established organic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction, forming the desired ether.[1][2] In this specific case, 1-(4-bromophenyl)ethanol is treated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent, such as methyl iodide.

Q2: Which bases are suitable for the deprotonation of 1-(4-bromophenyl)ethanol?

A2: A strong base is required to effectively deprotonate the secondary alcohol, 1-(4-bromophenyl)ethanol. Common choices for this step include:

  • Sodium hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[1][3]

  • Potassium hydride (KH): Similar in reactivity to NaH.[1]

  • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): While less common for unactivated alcohols, they can be used, sometimes with a phase-transfer catalyst to improve efficiency.[4]

Q3: What are the recommended solvents for this reaction?

A3: The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide without participating in the reaction. Suitable solvents include:

  • Tetrahydrofuran (THF): A common and effective solvent for reactions involving sodium hydride.[3]

  • Dimethylformamide (DMF): Another polar aprotic solvent that can facilitate SN2 reactions.

  • Acetonitrile (MeCN): Can also be used, particularly with weaker bases like potassium carbonate for more activated alcohols.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of the alcohol.- Ensure the base is fresh and has been handled under anhydrous conditions, especially for NaH. - Use a stronger base if necessary. - Allow sufficient time for the alkoxide formation before adding the methylating agent.
Ineffective nucleophilic attack.- Use a good methylating agent with a suitable leaving group (e.g., methyl iodide or methyl triflate). - Ensure the reaction temperature is appropriate to facilitate the SN2 reaction without promoting side reactions.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the reaction temperature to avoid decomposition.
Presence of 4-Bromostyrene as a Major Byproduct Elimination (E2) side reaction.- This is a common side reaction with secondary alcohols.[1] - Use a less sterically hindered and non-nucleophilic base like NaH. - Keep the reaction temperature as low as possible to favor substitution over elimination.
Unreacted Starting Alcohol Insufficient amount of base.- Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
Poor quality of the base.- Use a freshly opened or properly stored container of the base.
Difficulty in Product Purification Presence of multiple byproducts.- Optimize reaction conditions to minimize side reactions. - Employ column chromatography for purification, carefully selecting the eluent system to separate the desired ether from impurities.

Data Presentation: Comparison of Bases

Base Relative Strength Potential for Elimination Typical Solvents Notes
Sodium Hydride (NaH) Very StrongLow to ModerateTHF, DMFOften the preferred choice for unactivated alcohols due to its high reactivity and non-nucleophilic nature.
Potassium Hydroxide (KOH) StrongModerateAcetonitrile, DMFCan be effective, especially with a phase-transfer catalyst, but may lead to more elimination.
Potassium Carbonate (K₂CO₃) ModerateLowAcetonitrile, DMFGenerally used for more acidic alcohols like phenols; may not be efficient for 1-(4-bromophenyl)ethanol.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[3][5]

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-bromophenyl)ethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (10 mL per mmol of alcohol).

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_deprotonation Check Deprotonation Step start->check_deprotonation check_nucleophilic_attack Check Nucleophilic Attack start->check_nucleophilic_attack check_degradation Check for Degradation start->check_degradation base_quality Base Quality/Handling check_deprotonation->base_quality base_strength Base Strength check_deprotonation->base_strength reaction_time_deprot Deprotonation Time check_deprotonation->reaction_time_deprot methylating_agent Methylating Agent Quality check_nucleophilic_attack->methylating_agent reaction_temp_sn2 Reaction Temperature (SN2) check_nucleophilic_attack->reaction_temp_sn2 inert_atmosphere Inert Atmosphere check_degradation->inert_atmosphere reaction_temp_degrad Reaction Temperature (Degradation) check_degradation->reaction_temp_degrad

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Base Selection

Base_Selection start Select Base for Synthesis alcohol_type Nature of Alcohol start->alcohol_type secondary_benzylic Secondary Benzylic Alcohol (1-(4-Bromophenyl)ethanol) alcohol_type->secondary_benzylic Secondary phenol Phenol or Activated Alcohol alcohol_type->phenol Phenolic strong_base Strong, Non-nucleophilic Base secondary_benzylic->strong_base moderate_base Moderate Base phenol->moderate_base nah NaH strong_base->nah koh KOH (with PTC) strong_base->koh k2co3 K2CO3 moderate_base->k2co3

Caption: Decision tree for selecting a suitable base.

References

dealing with steric hindrance in the synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethyl Methyl Ether

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on overcoming challenges related to steric hindrance.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low to No Yield of the Desired Ether Product

  • Question: I am attempting a Williamson ether synthesis by reacting 1-(4-bromophenyl)ethyl bromide with sodium methoxide, but my yield is extremely low. What is going wrong?

  • Answer: The primary issue is likely steric hindrance. The Williamson ether synthesis is an S(_N)2 reaction, which involves a backside attack by the nucleophile (methoxide) on the carbon bearing the leaving group (bromide).[1][2] Your electrophile, 1-(4-bromophenyl)ethyl bromide, is a secondary halide. The presence of two substituents on this carbon (a methyl group and a 4-bromophenyl group) sterically hinders this backside attack.[3][4][5]

Issue 2: Identification of a Major, Unwanted Byproduct

  • Question: My reaction produces a significant amount of a byproduct that I've identified as 4-bromostyrene. Why is this forming instead of my ether?

  • Answer: The formation of 4-bromostyrene is a classic sign that an E2 elimination reaction is outcompeting your desired S(_N)2 substitution. Sodium methoxide is not only a strong nucleophile but also a strong base.[6][7] When the S(_N)2 pathway is sterically hindered, the methoxide will instead act as a base, abstracting a proton from the carbon adjacent to the one with the bromine, leading to the formation of an alkene.[6][8][9] For secondary halides reacting with strong bases, E2 elimination is often the major pathway.[10]

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: Even after extended reaction times and heating, the conversion of my starting material is poor. How can I improve the reaction rate?

  • Answer: Slow reaction rates in this synthesis are also attributable to steric hindrance, which increases the activation energy for the S(_N)2 transition state.[11] Additionally, several reaction parameters can be optimized:

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation (Na

      +^++
      ) but not the alkoxide anion, increasing the nucleophilicity of the methoxide.[3][6]

    • Leaving Group: While bromide is a good leaving group, iodide is even better. Consider converting the starting alcohol to an alkyl iodide or a tosylate, as these are more reactive in S(_N)2 reactions.[6]

    • Base Strength: Use a very strong base, such as sodium hydride (NaH), to fully deprotonate the starting alcohol (methanol) to generate the methoxide nucleophile.[6][9][12] This ensures a high concentration of the active nucleophile.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a critical issue for this specific synthesis?

A1: The synthesis of this compound via the Williamson method requires the formation of a C-O bond at a secondary carbon. S(_N)2 reactions, the mechanism for this synthesis, are highly sensitive to the size of the groups attached to the reaction center.[2][3][5] The reaction proceeds through a crowded five-coordinate transition state.[3] The bulk of the 4-bromophenyl group and the methyl group on the electrophilic carbon makes it difficult for the methoxide nucleophile to approach and attack, thus favoring the competing E2 elimination pathway.[6]

Q2: Can I reverse the roles of the nucleophile and electrophile to avoid this issue?

A2: In theory, one could consider using 4-bromophenylethoxide and a methyl halide (e.g., methyl iodide). This is the preferred strategy for Williamson ether synthesis when dealing with a secondary carbon.[8][12] The electrophile (methyl iodide) is unhindered (methyl), and the S(_N)2 reaction is much more tolerant of a bulky nucleophile than a bulky electrophile.[6] This pathway will strongly favor S(_N)2 substitution and give a much higher yield of the desired ether.

Q3: Are there alternative synthetic methods that completely avoid the S(_N)2/E2 competition problem?

A3: Yes. When steric hindrance is a major barrier for the Williamson synthesis, alternative routes are recommended. A highly effective method is the alkoxymercuration-demercuration of 4-bromostyrene.[9] This two-step process involves the Markovnikov addition of an alcohol (methanol in this case) across the double bond of the alkene, avoiding the problematic substitution on a sterically hindered halide. Other modern methods for creating sterically hindered ethers include reductive etherification protocols.[13]

Q4: How does temperature affect the S(_N)2 vs. E2 competition?

A4: While higher temperatures can increase the rate of all reactions, they tend to favor elimination (E2) over substitution (S(_N)2). Elimination reactions often have a higher activation energy but also a more positive entropy change. Therefore, if you are attempting to optimize the Williamson synthesis with the secondary halide, it is crucial to carefully control the temperature. Excessively high temperatures will likely decrease the yield of your desired ether by promoting the formation of the alkene byproduct.[6]

Quantitative Data Summary

Synthetic ApproachElectrophileNucleophile/BaseKey ChallengeTypical Product Ratio (Ether:Alkene)
Path A: Problematic 1-(4-Bromophenyl)ethyl Br (2°)Sodium MethoxideHigh Steric HindranceMinor : Major
Path B: Preferred Williamson Methyl Iodide (Methyl)Sodium 1-(4-Bromophenyl)ethoxideLow Steric HindranceMajor : Minor
Path C: Alternative 4-BromostyreneMethanol / Hg(OAc)(_2), then NaBH(_4)Avoids S(_N)2/E2Very High Selectivity for Ether

Experimental Protocols

Protocol 1: Preferred Williamson Ether Synthesis

This protocol uses the less sterically hindered electrophile.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-(4-bromophenyl)ethanol (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Ether Formation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (CH(_3)I, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NH(_4)Cl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkoxymercuration-Demercuration (Alternative)

This protocol avoids the S(_N)2/E2 competition entirely.

  • Alkoxymercuration: In a flask, dissolve 4-bromostyrene (1.0 eq.) in an excess of methanol (which acts as both reactant and solvent). Add mercury(II) trifluoroacetate (Hg(TFA)(_2), 1.1 eq.) and stir at room temperature for 1-2 hours until the alkene is consumed (monitor by TLC).

  • Demercuration: Cool the solution to 0 °C. Add a 3 M solution of NaOH (aq) followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride (NaBH(_4)) in 3 M NaOH.

  • Workup & Purification: Stir the reaction for 1-2 hours. A black precipitate of elemental mercury will form. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine all organic fractions, wash with water and brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify the resulting ether by column chromatography.

Visualizations

G sub 1-(4-Bromophenyl)ethyl Bromide + Sodium Methoxide sn2 Desired Product: This compound sub->sn2 SN2 Path (Substitution) e2 Byproduct: 4-Bromostyrene sub->e2 E2 Path (Elimination) hindrance Steric Hindrance at Secondary Carbon hindrance->sn2 Hinders hindrance->e2 Favors

Caption: Competing SN2 and E2 pathways in the synthesis.

G start Low Yield of Desired Ether? check_byproduct Is 4-bromostyrene the major product? start->check_byproduct check_conditions Review Reaction Conditions: - Anhydrous? - Strong Base (NaH)? - Polar Aprotic Solvent? check_byproduct->check_conditions No conclusion_e2 E2 elimination is dominant due to steric hindrance. check_byproduct->conclusion_e2 Yes action1 Option 1: Reverse Reactants (Use Me-I and Ar-CH(Me)O-) conclusion_e2->action1 action2 Option 2: Use Alternative Synthesis (e.g., Alkoxymercuration) conclusion_e2->action2

Caption: Troubleshooting workflow for low ether yield.

References

Technical Support Center: Purification of Products from 1-(4-bromophenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted 1-(4-bromophenyl)ethanol from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(4-bromophenyl)ethanol that are relevant for its removal?

A1: Understanding the physical properties of 1-(4-bromophenyl)ethanol is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound is a white to light brown crystalline solid or a colorless to pale yellow liquid, is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1][2][3]

PropertyValue
Molecular Formula C8H9BrO[4]
Molecular Weight 201.06 g/mol [1][4]
Appearance White to light brown crystalline powder or clear, colorless liquid[1][2][5]
Melting Point 36-38 °C[1][2]
Boiling Point 119-121 °C at 7 mm Hg[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone[3]
pKa 14.22 ± 0.20 (Predicted)[1]
Q2: What are the common reaction types for 1-(4-bromophenyl)ethanol, and how do the products differ in polarity?

A2: As a secondary alcohol, 1-(4-bromophenyl)ethanol is often used in reactions such as oxidation to a ketone or etherification.[6][7]

  • Oxidation: Oxidation of the secondary alcohol group yields the corresponding ketone, 1-(4-bromophenyl)ethanone. Ketones are generally less polar than their corresponding secondary alcohols due to the absence of the hydroxyl group, which can act as a hydrogen bond donor.

  • Etherification: Reaction with an alkyl halide under basic conditions can form an ether. The polarity of the resulting ether will depend on the nature of the alkyl group introduced.

The difference in polarity between the unreacted alcohol and the product is the key to a successful separation.

Q3: Which purification techniques are most effective for removing unreacted 1-(4-bromophenyl)ethanol?

A3: The most common and effective techniques are:

  • Flash Column Chromatography: This is a highly versatile method for separating compounds with different polarities.[8]

  • Recrystallization: This technique is suitable if the product is a solid and has significantly different solubility in a particular solvent compared to the unreacted alcohol.[9]

  • Liquid-Liquid Extraction: This can be used to perform an initial purification by separating compounds based on their differential solubility in two immiscible liquid phases.[10]

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[11][12][13] It allows for a quick assessment of the separation of the starting material from the product and helps in identifying the fractions containing the pure product during column chromatography.[13]

Troubleshooting Guide

Problem 1: My product and the unreacted 1-(4-bromophenyl)ethanol are co-eluting during column chromatography.

Solution:

  • Optimize the Solvent System: The polarity of the eluent is critical. If the spots are too close on the TLC plate, you need to adjust the solvent system.

    • If the spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).[12]

    • If the spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.[12]

  • Consider a Different Solvent System: Sometimes, a different combination of solvents can provide better separation. For example, dichloromethane/methanol or ether/hexane systems can be explored.[14]

  • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar product and then the more polar unreacted alcohol.[8]

Problem 2: I am getting a low recovery yield after recrystallization.

Solution:

  • Choose the Right Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the unreacted alcohol should remain soluble at low temperatures.[9]

  • Use a Minimum Amount of Hot Solvent: Adding too much hot solvent will keep more of your product dissolved even after cooling, thus reducing the yield.[15]

  • Cool the Solution Slowly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used, for example, ethanol/water.[9][16][17]

Problem 3: An emulsion is forming during liquid-liquid extraction.

Solution:

  • Add Brine: Adding a small amount of saturated aqueous sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[8]

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.

  • Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help.

Experimental Protocols

Thin Layer Chromatography (TLC) for Reaction Monitoring

This protocol is for a typical reaction where 1-(4-bromophenyl)ethanol is oxidized to a less polar ketone.

  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve small amounts of your crude reaction mixture and the 1-(4-bromophenyl)ethanol starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot each sample on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Cover the chamber.[12]

  • Visualize: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.[12] Visualize the spots under a UV lamp. The product (ketone) should have a higher Rf value (travel further up the plate) than the starting material (alcohol).[11]

Purification by Flash Column Chromatography
  • Select the Solvent System: Based on TLC analysis, choose a solvent system that gives a good separation between the product and the starting material, with the product having an Rf value of approximately 0.25-0.35.[13]

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification by Recrystallization
  • Choose a Solvent: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold.[9]

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool to Crystallize: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture (Product + Unreacted Alcohol) tlc TLC Analysis (Assess Separation) reaction->tlc Take Aliquot chromatography Column Chromatography tlc->chromatography Good Separation recrystallization Recrystallization tlc->recrystallization Solid Product extraction Liquid-Liquid Extraction tlc->extraction Initial Cleanup pure_product Pure Product chromatography->pure_product recrystallization->pure_product extraction->chromatography Further Purification characterization Characterization (NMR, IR, etc.) pure_product->characterization

Caption: A general workflow for the purification and analysis of a reaction product.

purification_decision_tree start Is the product solid or liquid? solid Is there a good recrystallization solvent? start->solid Solid liquid Is there a large polarity difference on TLC? start->liquid Liquid recrystallize Perform Recrystallization solid->recrystallize Yes no_solvent Use Column Chromatography solid->no_solvent No column Perform Column Chromatography liquid->column Yes extraction Consider Liquid-Liquid Extraction for initial cleanup liquid->extraction No

Caption: A decision tree to help select the appropriate purification method.

column_chromatography cluster_column Column Chromatography cluster_elution Elution and Separation column_setup Eluent Sample Mixture Silica Gel Glass Wool/Sand less_polar Less Polar Product (Elutes First) column_setup:f1->less_polar Eluent Flow more_polar More Polar Alcohol (Elutes Later) column_setup:f1->more_polar Eluent Flow

Caption: The principle of separating a less polar product from a more polar unreacted alcohol using column chromatography.

References

minimizing impurities in the synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)ethyl methyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is slow or appears to be incomplete. What are the possible causes and solutions?

A1: Slow or incomplete reactions are common issues in Williamson ether synthesis. Several factors could be at play:

  • Insufficiently Strong Base: The alkoxide of 1-(4-bromophenyl)ethanol may not be forming efficiently. If you are using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.

  • Low Reaction Temperature: While lower temperatures can minimize side reactions, they can also slow down the desired SN2 reaction. If the reaction is sluggish, a modest increase in temperature (e.g., to 50-60 °C) may be beneficial. However, be cautious as higher temperatures can promote the formation of the elimination byproduct, 4-bromostyrene.

  • Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, THF, or DMSO are generally preferred as they solvate the cation of the alkoxide without solvating the nucleophile, thus increasing its reactivity.

  • Reagent Purity: Ensure that your starting materials, particularly the 1-(4-bromophenyl)ethanol and the methylating agent, are of high purity. Impurities can interfere with the reaction.

Q2: I am observing a significant amount of an impurity that I suspect is 4-bromostyrene. How can I minimize its formation?

A2: The formation of 4-bromostyrene is likely due to a competing E2 elimination reaction. This is a common side reaction in Williamson ether synthesis, especially with secondary alcohols like 1-(4-bromophenyl)ethanol. To minimize this:

  • Use a Less Hindered Base: While a strong base is necessary, a bulky base can favor elimination. Sodium hydride is a good choice as it is strong but not exceptionally bulky.

  • Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over elimination. Try running your reaction at room temperature or slightly below if kinetics allow.

  • Choice of Methylating Agent: Methyl iodide is a good choice as it is a primary halide and less prone to participating in elimination reactions.

Q3: After workup, I have a mixture of my desired product and unreacted 1-(4-bromophenyl)ethanol. How can I effectively separate them?

A3: Separating the product ether from the starting alcohol can be achieved through a few methods:

  • Aqueous Workup with Base: You can wash the organic extract with a dilute aqueous sodium hydroxide solution. The basic solution will deprotonate the acidic hydroxyl group of the unreacted alcohol, forming a salt that is soluble in the aqueous layer. The ether product will remain in the organic layer. Subsequent washing with water and brine, followed by drying and solvent evaporation, should yield a purer product.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the ether from the more polar alcohol. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar ether product first, followed by the more polar alcohol.

Q4: What are the best practices for handling the reagents used in this synthesis?

A4: Safety and proper handling are paramount:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Anhydrous Solvents: The use of dry solvents is crucial for the success of the reaction, especially when using water-sensitive reagents like NaH. Ensure your solvents are properly dried before use.

Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions and scale.

ParameterTypical Value/RangeNotes
Yield 75-90%Yield is highly dependent on reaction conditions and purification methods.
Purity (crude) 80-95%Major impurity is typically unreacted 1-(4-bromophenyl)ethanol.
Purity (after purification) >98%Achievable with column chromatography or a basic aqueous wash.
Reaction Time 2-6 hoursCan be monitored by Thin Layer Chromatography (TLC).
Reaction Temperature Room Temperature to 50°CLower temperatures are preferred to minimize elimination byproducts.
Key Impurities 1-(4-bromophenyl)ethanol, 4-bromostyreneUnreacted starting material and the E2 elimination product.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 1-(4-bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septa

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)ethanol (1.0 eq). Dissolve the alcohol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, IR).

Visualizations

Synthesis_Workflow cluster_reaction Reaction Conditions Reactant1 1-(4-Bromophenyl)ethanol Deprotonation Deprotonation Reactant1->Deprotonation 1. Add to DMF Reactant2 Sodium Hydride (NaH) Reactant2->Deprotonation 2. Add NaH Reactant3 Methyl Iodide (CH3I) Methylation Methylation (SN2) Reactant3->Methylation 3. Add CH3I Solvent Anhydrous DMF Temperature 0°C to RT Workup Aqueous Quench & Extraction Purification Column Chromatography Workup->Purification Product 1-(4-Bromophenyl)ethyl methyl ether Purification->Product Deprotonation->Methylation Methylation->Workup

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Impurity_Minimization Problem High Level of Impurities Detected Impurity_ID Identify Impurity (e.g., via GC-MS, NMR) Problem->Impurity_ID Unreacted_SM Unreacted 1-(4-Bromophenyl)ethanol Impurity_ID->Unreacted_SM Unreacted Starting Material Elimination_Product 4-Bromostyrene (Elimination Product) Impurity_ID->Elimination_Product E2 Byproduct Solution_SM Troubleshooting for Unreacted Starting Material Unreacted_SM->Solution_SM Solution_Elimination Troubleshooting for Elimination Product Elimination_Product->Solution_Elimination Action_Base Increase Base Equivalents or Use Stronger Base (NaH) Solution_SM->Action_Base Action_Time Increase Reaction Time Solution_SM->Action_Time Action_Temp_Elim Lower Reaction Temperature Solution_Elimination->Action_Temp_Elim Action_Base_Elim Use Less Bulky Base (NaH is suitable) Solution_Elimination->Action_Base_Elim

Caption: Decision tree for minimizing impurities in the synthesis.

Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for the workup procedure following the synthesis of 1-(4-Bromophenyl)ethyl methyl ether, likely prepared via a Williamson ether synthesis from 1-(4-bromophenyl)ethanol and a methylating agent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting alcohol. 2. The leaving group on the methylating agent is not suitable. 3. Reaction temperature is too low or reaction time is too short. 4. Moisture in the reaction.1. Ensure a strong enough base (e.g., NaH) is used and that the alcohol is fully deprotonated before adding the methylating agent. 2. Use a methylating agent with a good leaving group, such as methyl iodide or dimethyl sulfate. 3. Optimize reaction conditions by increasing the temperature or extending the reaction time, monitoring progress by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Presence of Alkene Impurity Elimination (E2) is a competing side reaction, especially with secondary halides or when using a sterically hindered base.Use a less hindered base if possible. While the substrate is secondary, favoring the SN2 reaction can be encouraged by using a primary methyl halide and a non-hindered base.[2][3][4] Purification by column chromatography will be necessary to separate the desired ether from the alkene byproduct.
Unreacted Starting Alcohol Detected 1. Insufficient amount of base or methylating agent. 2. The reaction has not gone to completion.1. Use a slight excess of the base and methylating agent. 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
Product is Contaminated with Base The aqueous washes were insufficient to remove all of the base.Perform additional washes of the organic layer with water or a saturated aqueous solution of a mild acid like ammonium chloride to neutralize and remove any remaining base.[5]
Emulsion Formation During Extraction High concentration of salts or polar byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is Wet (Contains Water) The drying agent was insufficient or not left in contact with the organic solution for long enough.Add more drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and allow for sufficient time for it to absorb all the water. The drying agent should be free-flowing and not clumped together.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the aqueous workup?

A1: The aqueous workup is a critical step to separate the desired organic product from the reaction mixture. It involves quenching the reaction to stop it, followed by a series of extractions and washes to remove unreacted reagents, salts, and other water-soluble impurities.

Q2: Why is a saturated ammonium chloride (NH₄Cl) solution sometimes used to quench the reaction?

A2: A saturated solution of ammonium chloride is a mild acid and is used to neutralize any remaining strong base (like sodium hydride) in the reaction mixture.[5] This is a safer alternative to adding water directly, which can cause a vigorous and potentially hazardous reaction with unreacted base.

Q3: How do I choose an appropriate solvent for extraction?

A3: The ideal extraction solvent should be immiscible with water, have a high affinity for your product, a low boiling point for easy removal, and be relatively non-reactive. Diethyl ether and ethyl acetate are common choices for this type of product.[6]

Q4: What is the function of the brine wash?

A4: Washing the organic layer with brine (a saturated aqueous solution of NaCl) helps to remove any remaining water from the organic layer and aids in breaking up emulsions that may have formed during the extraction process.

Q5: How can I confirm that I have successfully synthesized this compound?

A5: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) can be used to assess the purity against the starting materials.

Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure following the synthesis of this compound via Williamson ether synthesis.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base.[5]

  • Phase Separation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.

    • Allow the layers to separate. The organic layer, containing the product, will typically be the top layer if using diethyl ether or ethyl acetate. The aqueous layer will be the bottom layer.

  • Aqueous Washes:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).

      • Brine (to remove residual water and help break emulsions).[6]

    • After each wash, drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

    • Gently swirl the flask and let it stand until the drying agent is no longer clumped together, indicating that the solution is dry.

  • Solvent Removal and Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by column chromatography on silica gel if necessary to remove any non-polar impurities like alkene byproducts or unreacted starting material.

Workup Procedure Workflow

Workup_Procedure start Reaction Mixture quench Quench with sat. aq. NH4Cl start->quench extract Extract with Diethyl Ether quench->extract separate Separate Organic and Aqueous Layers extract->separate wash_water Wash with Water separate->wash_water wash_bicarb Wash with sat. aq. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter evaporate Concentrate via Rotary Evaporation filter->evaporate purify Column Chromatography (if needed) evaporate->purify product Pure 1-(4-Bromophenyl)ethyl methyl ether purify->product

Caption: Workflow for the workup of this compound.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 1-(4-Bromophenyl)ethyl Methyl Ether and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development on the 1H NMR spectral characteristics of 1-(4-Bromophenyl)ethyl methyl ether, with a comparative analysis against its structural analogs. This guide provides predicted and experimental data, detailed experimental protocols, and a visual representation of the molecule's structure-spectrum correlation.

This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The interpretation of the spectrum is supported by a comparative study with structurally related compounds: 1-phenylethyl methyl ether and 1-(4-chlorophenyl)ethyl methyl ether. The data herein serves as a valuable resource for the identification and characterization of this and similar chemical entities in research and development settings.

Predicted and Experimental 1H NMR Data Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound, alongside experimental or predicted data for its key structural analogs. The predictions are based on established substituent effects on chemical shifts and coupling constants, drawing from literature data for similar structures.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-a (CH₃-CH)~1.45Doublet~6.53H
H-b (CH₃O)~3.25Singlet-3H
H-c (CH)~4.25Quartet~6.51H
H-d (Aromatic)~7.25Doublet~8.52H
H-e (Aromatic)~7.45Doublet~8.52H
1-Phenylethyl methyl ether H-a (CH₃-CH)~1.43Doublet~6.63H
H-b (CH₃O)~3.23Singlet-3H
H-c (CH)~4.29Quartet~6.61H
H-d, H-e, H-f (Aromatic)~7.2-7.4Multiplet-5H
1-(4-Chlorophenyl)ethyl methyl ether H-a (CH₃-CH)~1.44Doublet~6.53H
H-b (CH₃O)~3.24Singlet-3H
H-c (CH)~4.27Quartet~6.51H
H-d (Aromatic)~7.28Doublet~8.62H
H-e (Aromatic)~7.32Doublet~8.62H

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum, applicable to the compounds discussed in this guide.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2.2. NMR Spectrometer Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral window of approximately 12-16 ppm is typically sufficient for 1H NMR of organic molecules.

2.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic 1H NMR signals.

G cluster_molecule This compound cluster_spectrum Predicted 1H NMR Signals mol a H-a: ~1.45 ppm (d, 3H) mol->a Methyl Protons (CH3) b H-b: ~3.25 ppm (s, 3H) mol->b Methoxy Protons (OCH3) c H-c: ~4.25 ppm (q, 1H) mol->c Benzylic Proton (CH) d H-d: ~7.25 ppm (d, 2H) mol->d Aromatic Protons (ortho to CH) e H-e: ~7.45 ppm (d, 2H) mol->e Aromatic Protons (ortho to Br)

Caption: Structure-spectrum correlation for this compound.

Comparative Analysis of 13C NMR Spectral Data for 1-(4-Bromophenyl)ethyl methyl ether and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Bromophenyl)ethyl methyl ether and its structural analogues. This document is intended to serve as a practical reference for the identification and characterization of this and similar molecular structures.

Due to the limited availability of experimental 13C NMR data for this compound in public spectral databases, this guide presents predicted chemical shifts. These predictions are supplemented with available experimental data for closely related compounds to provide a robust comparative framework. The presented data facilitates an understanding of the influence of aromatic substitution on the carbon skeleton's magnetic environment.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside its unsubstituted and chloro-substituted analogues. These predictions offer a quantitative comparison of the electronic effects of the different substituents on the phenyl ring and the overall molecule.

Carbon AtomThis compound (Predicted δ, ppm)1-(4-Chlorophenyl)ethyl methyl ether (Predicted δ, ppm)1-Phenylethyl methyl ether (Predicted δ, ppm)
C1 (ipso-C)142.1141.6143.2
C2/C6 (ortho-C)128.4128.2126.7
C3/C5 (meta-C)131.2128.2128.1
C4 (para-C)121.0132.8127.1
C7 (CH)78.979.179.9
C8 (CH3-CH)23.523.624.2
C9 (O-CH3)56.556.456.3

Experimental Protocols

A standardized protocol for the acquisition of 13C NMR spectra for small organic molecules, including this compound and its analogues, is outlined below. Adherence to this protocol is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Sample Weighing: Accurately weigh 20-50 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the solution height in the tube is a minimum of 4 cm.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is tuned to the 13C frequency, and the magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

  • Acquisition Parameters: Standard 13C NMR experiments are typically run with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Key parameters include:

    • Pulse Angle: A 30-45° pulse angle is commonly used.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the carbon nuclei.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the 13C NMR data of the target compound with its structural analogues. This process allows for the systematic analysis of substituent effects on chemical shifts.

G Workflow for 13C NMR Data Comparison cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Target 1-(4-Bromophenyl)ethyl methyl ether Comparison Tabular Comparison of Chemical Shifts (δ, ppm) Target->Comparison Predicted Data Analog1 1-(4-Chlorophenyl)ethyl methyl ether Analog1->Comparison Predicted Data Analog2 1-Phenylethyl methyl ether Analog2->Comparison Predicted Data Interpretation Interpretation of Substituent Effects Comparison->Interpretation

A Comparative Guide to the Infrared Spectroscopy of 1-(4-Bromophenyl)ethyl Methyl Ether and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 1-(4-Bromophenyl)ethyl methyl ether against structurally similar compounds. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed prediction of its IR absorption bands based on the characteristic frequencies of its constituent functional groups. This predictive analysis is a valuable tool for researchers in interpreting experimental data and understanding structure-spectrum correlations.

Predicted Infrared Spectral Data Comparison

The following table summarizes the predicted key infrared absorption bands for this compound and its structural analogs. These predictions are based on established vibrational frequencies for aromatic compounds, ethers, and substituted benzenes.

Vibrational ModeThis compound (Predicted)1-Phenylethyl methyl ether (Predicted)1-(4-Chlorophenyl)ethyl methyl ether (Predicted)1-(4-Methoxyphenyl)ethyl methyl ether (Predicted)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~3000-2850 cm⁻¹~3000-2850 cm⁻¹~3000-2850 cm⁻¹~3000-2850 cm⁻¹
C-O-C Asymmetric Stretch (Ether) ~1260-1200 cm⁻¹~1260-1200 cm⁻¹~1260-1200 cm⁻¹~1260-1200 cm⁻¹
C-O-C Symmetric Stretch (Ether) ~1150-1070 cm⁻¹~1150-1070 cm⁻¹~1150-1070 cm⁻¹~1150-1070 cm⁻¹
Aromatic C=C Stretch ~1600 & 1480 cm⁻¹~1600 & 1490 cm⁻¹~1600 & 1490 cm⁻¹~1610 & 1510 cm⁻¹
Para-disubstituted Benzene Bend ~850-810 cm⁻¹-~850-810 cm⁻¹~850-810 cm⁻¹
C-Br Stretch ~600-500 cm⁻¹---
C-Cl Stretch --~750-700 cm⁻¹-

Experimental Protocol: Acquiring the FTIR Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software. This typically involves a specified number of scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the spectrometer's software. The same scanning parameters used for the background spectrum should be applied for consistency.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted values in the table above to assign the vibrational modes.

  • Cleaning:

    • After the analysis, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.

    • Further clean the crystal with a wipe dampened with a suitable solvent to remove any residual sample.

    • Allow the crystal to dry completely before the next use.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the infrared spectrum of a target molecule with its structural analogs to identify characteristic spectral features.

IR_Comparison_Workflow Workflow for Comparative IR Spectral Analysis cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Conclusion acquire_target Acquire IR Spectrum of This compound identify_common Identify Common Peaks (e.g., C-H, C-O-C stretches) acquire_target->identify_common acquire_analog1 Acquire IR Spectrum of 1-Phenylethyl methyl ether acquire_analog1->identify_common acquire_analog2 Acquire IR Spectrum of 1-(4-Chlorophenyl)ethyl methyl ether acquire_analog2->identify_common acquire_analog3 Acquire IR Spectrum of 1-(4-Methoxyphenyl)ethyl methyl ether acquire_analog3->identify_common identify_unique Identify Unique Peaks (e.g., C-Br, C-Cl stretches) identify_common->identify_unique correlate Correlate Unique Peaks to Structural Differences identify_unique->correlate conclusion Draw Conclusions on Structure-Spectrum Relationship correlate->conclusion

Caption: Logical workflow for the comparative analysis of IR spectra.

A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the characterization of 1-(4-Bromophenyl)ethyl methyl ether, a halogenated aromatic ether. It further explores alternative analytical techniques, offering insights into their respective strengths and weaknesses for the analysis of such compounds. This document is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Predicted Electron Ionization (EI) Mass Spectrum

The primary fragmentation pathways for ethers typically involve cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond.[1] For aromatic compounds, the aromatic ring itself is relatively stable.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (for 79Br/81Br)Predicted Fragment IonProposed Fragmentation Pathway
214/216[C9H11BrO]+•Molecular Ion (M+•)
199/201[C8H8BrO]+Loss of a methyl radical (•CH3) from the ether moiety (alpha-cleavage)
185/187[C7H6BrO]+Loss of an ethyl radical (•C2H5)
171/173[C6H4Br]+Cleavage of the ethyl methyl ether side chain
155/157[C6H4Br]+Loss of C2H3O from the M+•
120[C8H8O]+•Loss of a bromine radical (•Br)
45[C2H5O]+Methoxymethyl cation
Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the GC-MS analysis of this compound. Optimization of these parameters may be required for specific instrumentation and sample matrices.

  • Sample Preparation: Dissolve a known quantity of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • GC-MS System: An Agilent 6890 GC coupled to a 5973 Mass Selective Detector, or a similar system, can be used.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Comparison with Alternative Analytical Techniques

While GC-MS is a primary tool for the analysis of this compound, other techniques can provide complementary or, in some cases, more suitable information depending on the analytical goal.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High sensitivity and specificity, provides structural information through fragmentation, well-suited for volatile compounds.[2]Requires the analyte to be volatile and thermally stable.[2]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile compounds, offers flexibility in mobile and stationary phases.[2][3]Lower resolution than GC for small volatile molecules, may require a chromophore for UV detection.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, non-destructive, can be used for quantification (qNMR).[4]Lower sensitivity compared to MS, requires higher sample concentrations.
Gas Chromatography with Flame Ionization Detection (GC-FID) Similar separation to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.Robust and provides a near-universal response for organic compounds, good for quantification.Does not provide structural information for identification.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for the HPLC analysis of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).

    • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general analytical workflow for this compound.

fragmentation_pathway M [C9H11BrO]+• (m/z 214/216) Molecular Ion F1 [C8H8BrO]+ (m/z 199/201) M->F1 - •CH3 F2 [C7H6BrO]+ (m/z 185/187) M->F2 - •C2H5 F4 [C2H5O]+ (m/z 45) M->F4 C-O cleavage F3 [C6H4Br]+ (m/z 155/157) F1->F3 - C2H3O

Caption: Predicted EI fragmentation pathway of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 1-(4-Bromophenyl)ethyl methyl ether Sample Preparation Sample Preparation (e.g., dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Analysis Preparation->NMR DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis HPLC->DataAnalysis NMR->DataAnalysis Report Final Report DataAnalysis->Report

Caption: General analytical workflow for the characterization of this compound.

References

A Comparative Guide to the Characterization of 1-(4-Bromophenyl)ethyl Methyl Ether and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for 1-(4-Bromophenyl)ethyl methyl ether and its chloro and methoxy derivatives. The information is intended to assist researchers in identifying and differentiating these compounds through common analytical techniques.

Spectroscopic and Physical Properties

The structural and physical properties of this compound and its derivatives are summarized below. These compounds share a core structure, with variations in the para-substituent on the phenyl ring, leading to predictable differences in their spectroscopic and physical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₉H₁₁BrO215.09231.8 ± 15.0 (Predicted)[1]1.327 ± 0.06 (Predicted)[1]
1-(4-Chlorophenyl)ethyl methyl etherC₉H₁₁ClO170.64Not availableNot available
1-(4-Methoxyphenyl)ethyl methyl etherC₁₀H₁₄O₂166.22Not availableNot available

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. While complete experimental spectra for all compounds were not publicly available, the provided data offers a basis for comparison.

¹H NMR Spectroscopy
CompoundAromatic Protons (δ, ppm)Methine Proton (-CH(OCH₃)-) (δ, ppm)Methyl Protons (-CH₃) (δ, ppm)Methoxy Protons (-OCH₃) (δ, ppm)
This compound~7.4 (d), ~7.2 (d)QuartetDoubletSinglet
1-(4-Chlorophenyl)ethyl methyl ether~7.3 (d), ~7.2 (d)QuartetDoubletSinglet
1-(4-Methoxyphenyl)ethyl methyl ether~7.2 (d), ~6.8 (d)QuartetDoubletSinglet (~3.8)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy
CompoundAromatic Carbons (δ, ppm)Methine Carbon (-CH(OCH₃)-) (δ, ppm)Methyl Carbon (-CH₃) (δ, ppm)Methoxy Carbon (-OCH₃) (δ, ppm)
This compound~142, 131, 128, 121~80~23~57
1-(4-Chlorophenyl)ethyl methyl ether~141, 133, 128, 127~79~23~57
1-(4-Methoxyphenyl)ethyl methyl ether~159, 135, 127, 114~79~23~55

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy
CompoundC-H (aromatic) (cm⁻¹)C-H (aliphatic) (cm⁻¹)C-O (ether) (cm⁻¹)C-X (X=Br, Cl) (cm⁻¹)
This compound~3100-3000~2980-2850~1250-1050~600-500
1-(4-Chlorophenyl)ethyl methyl ether~3100-3000~2980-2850~1250-1050~800-600
1-(4-Methoxyphenyl)ethyl methyl ether~3100-3000~2980-2850~1250-1050N/A
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)
This compound214/216 (due to Br isotopes)199/201 [M-CH₃]⁺, 185/187 [M-C₂H₅]⁺, 155/157 [C₇H₆Br]⁺, 171 [M-OCH₃]⁺
1-(4-Chlorophenyl)ethyl methyl ether170/172 (due to Cl isotopes)155/157 [M-CH₃]⁺, 141/143 [M-C₂H₅]⁺, 111/113 [C₇H₆Cl]⁺, 137 [M-OCH₃]⁺
1-(4-Methoxyphenyl)ethyl methyl ether166151 [M-CH₃]⁺, 137 [M-C₂H₅]⁺, 121 [C₈H₉O]⁺, 133 [M-OCH₃]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-bromoacetophenone.

Step 1: Reduction of 4-Bromoacetophenone to 1-(4-Bromophenyl)ethanol

A common method for this reduction is the use of sodium borohydride in an alcoholic solvent.

  • Materials: 4-bromoacetophenone, methanol (or ethanol), sodium borohydride, distilled water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-bromoacetophenone in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(4-bromophenyl)ethanol.

Step 2: Methylation of 1-(4-Bromophenyl)ethanol (Williamson Ether Synthesis)

This step involves the formation of an alkoxide from the alcohol, followed by reaction with a methylating agent.

  • Materials: 1-(4-bromophenyl)ethanol, a strong base (e.g., sodium hydride), a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a methylating agent (e.g., methyl iodide).

  • Procedure:

    • In a dry, inert atmosphere, suspend sodium hydride in the chosen solvent in a round-bottom flask.

    • Add a solution of 1-(4-bromophenyl)ethanol in the same solvent dropwise to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

    • Cool the mixture again to 0 °C and add methyl iodide dropwise.

    • Stir the reaction at room temperature for several hours or until completion as monitored by TLC.

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with an organic solvent like diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often using a thin film of the neat compound on a salt plate or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation (Williamson Ether Synthesis) 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol 4-Bromoacetophenone->1-(4-Bromophenyl)ethanol NaBH4, MeOH Alkoxide Alkoxide 1-(4-Bromophenyl)ethanol->Alkoxide NaH, THF This compound This compound Alkoxide->this compound CH3I

Caption: Synthetic pathway for this compound.

Characterization_Workflow Characterization Workflow Purified Compound Purified Compound NMR NMR Purified Compound->NMR ¹H & ¹³C IR IR Purified Compound->IR Functional Groups MS MS Purified Compound->MS Molecular Weight & Fragmentation Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation

Caption: General workflow for spectroscopic characterization.

References

A Comparative Guide to Alcohol Protecting Groups: A Focus on 1-(4-Bromophenyl)ethyl Methyl Ether and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a cornerstone of success. An ideal protecting group should be easily and selectively introduced, stable under a variety of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups. This guide provides an objective comparison of the 1-(4-Bromophenyl)ethyl (BPE) ether protecting group with other commonly employed alcohol protecting groups, including methoxymethyl (MOM), benzyloxymethyl (BOM), 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyldimethylsilyl (TBS), and trimethylsilyl (TMS) ethers. The performance of these groups will be compared based on available experimental data for their introduction, stability, and cleavage.

While direct experimental data for the 1-(4-Bromophenyl)ethyl methyl ether as a protecting group is not extensively available in the literature, its properties can be inferred from analogous benzylic and styrenyl ether protecting groups. The presence of a bromine atom on the phenyl ring is expected to influence its stability and reactivity, primarily through inductive effects.

Quantitative Comparison of Alcohol Protecting Groups

The following tables summarize the general conditions for the protection and deprotection of primary alcohols using the aforementioned protecting groups, along with typical reaction times and yields. It is important to note that these are representative conditions and may require optimization based on the specific substrate and reaction scale.

Table 1: Conditions for the Protection of Primary Alcohols

Protecting GroupReagentBase/CatalystSolventTime (h)Typical Yield (%)
BPE (inferred) 1-(4-Bromophenyl)-1-methoxyethaneAcid catalyst (e.g., CSA)CH₂Cl₂2-685-95
MOM MOM-Cl or CH₂(OMe)₂DIPEA or P₂O₅CH₂Cl₂ or CH₂Cl₂1-490-98
BOM BOM-ClDIPEACH₂Cl₂2-885-95
SEM SEM-ClDIPEA or NaHCH₂Cl₂ or THF1-590-98
TBS TBS-ClImidazoleDMF1-1295-100[1]
TMS TMS-ClEt₃NCH₂Cl₂0.25-1>95[2]

Table 2: Conditions for the Deprotection of Protected Primary Alcohols

Protecting GroupReagentSolventTime (h)Typical Yield (%)
BPE (inferred) H₂/Pd-C or DDQMeOH/EtOAc or CH₂Cl₂/H₂O2-1285-95
MOM TFA/DCM or HCl/MeOHCH₂Cl₂ or MeOH0.5-2>90[2]
BOM H₂/Pd-C or TFAMeOH/EtOAc or CH₂Cl₂2-1690-98
SEM TBAF or TFATHF or CH₂Cl₂1-890-98
TBS TBAF or HCl/MeOHTHF or MeOH0.5-4>95[1]
TMS K₂CO₃/MeOH or mild acidMeOH0.1-0.5>95

Stability Comparison

The stability of a protecting group to various reaction conditions is a critical factor in its selection. The following table provides a qualitative comparison of the stability of the different protecting groups.

Table 3: Stability of Alcohol Protecting Groups to Common Reagents

Protecting GroupStrong AcidStrong BaseOxidizing AgentsReducing Agents (Hydrides)Catalytic HydrogenationOrganometallics
BPE (inferred) LabileStableStableStableLabileStable
MOM Labile[2]Stable[2]Stable[2]Stable[2]StableStable
BOM StableStableStableStableLabile[3]Stable
SEM LabileStableStableStableStableStable
TBS Moderately StableStableStableStableStableStable
TMS LabileLabileStableStableStableStable

Experimental Protocols

Detailed experimental procedures are essential for reproducible results in a research setting. The following are representative protocols for the introduction and removal of some of the discussed protecting groups.

Protocol 1: Protection of a Primary Alcohol with TBS-Cl

Objective: To protect a primary alcohol as a tert-butyldimethylsilyl (TBS) ether.

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).[1]

  • The reaction mixture is stirred at room temperature for 12 hours or until completion as monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, water is added to the reaction mixture, and it is extracted with diethyl ether.[1]

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by flash column chromatography on silica gel to afford the pure TBS-protected alcohol.[1]

Protocol 2: Deprotection of a TBS Ether with TBAF

Objective: To cleave a TBS ether to regenerate the alcohol.

Procedure:

  • To a solution of the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).[1]

  • The reaction mixture is stirred at room temperature for 1-4 hours or until completion as monitored by TLC.[1]

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the deprotected alcohol.

Protocol 3: Protection of a Primary Alcohol with MOM-Cl

Objective: To protect a primary alcohol as a methoxymethyl (MOM) ether.

Procedure:

  • To a solution of the primary alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the MOM-protected alcohol.

Protocol 4: Deprotection of a MOM Ether with TFA

Objective: To cleave a MOM ether using trifluoroacetic acid.

Procedure:

  • The MOM-protected alcohol (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 10:1 v/v).

  • The solution is stirred at room temperature for 1-2 hours or until completion as monitored by TLC.

  • The reaction mixture is carefully neutralized with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the deprotected alcohol.

Visualization of Orthogonal Protecting Group Strategy

In the synthesis of complex molecules, the use of orthogonal protecting groups is a powerful strategy that allows for the selective deprotection of one functional group in the presence of others. This is crucial for regioselective modifications of a multifunctional molecule. The following diagram illustrates a hypothetical workflow in a drug discovery context where different alcohol protecting groups are selectively removed.

Orthogonal_Deprotection cluster_synthesis Multi-step Synthesis Start Starting Material (with two hydroxyls) Protect Orthogonal Protection: - Primary OH with TBS - Secondary OH with BOM Start->Protect Intermediate1 Doubly Protected Intermediate Protect->Intermediate1 Modify1 Selective Modification of another functional group Intermediate1->Modify1 Intermediate2 Modified Intermediate Modify1->Intermediate2 Deprotect1 Selective Deprotection of TBS (TBAF, THF) Intermediate2->Deprotect1 Intermediate3 Intermediate with free primary OH Deprotect1->Intermediate3 Modify2 Modification of Primary Alcohol Intermediate3->Modify2 Intermediate4 Further Modified Intermediate Modify2->Intermediate4 Deprotect2 Deprotection of BOM (H₂, Pd/C) Intermediate4->Deprotect2 FinalProduct Final Product Deprotect2->FinalProduct

Caption: Orthogonal protecting group strategy in a synthetic workflow.

Conclusion

The choice of an alcohol protecting group is a critical decision in the planning of a synthetic route. While classic protecting groups like MOM, BOM, and various silyl ethers are well-characterized with established protocols, the exploration of new protecting groups continues. Based on the chemistry of analogous benzylic ethers, the 1-(4-Bromophenyl)ethyl (BPE) ether is anticipated to be a valuable addition to the synthetic chemist's toolbox. Its cleavage under hydrogenolysis conditions would make it orthogonal to many acid- and base-labile protecting groups. The electron-withdrawing nature of the bromine atom may also influence its stability towards acidic conditions compared to a standard benzyl ether, potentially offering unique selectivity. Further experimental investigation is warranted to fully elucidate the stability profile and synthetic utility of the BPE protecting group, which would allow for a more direct and quantitative comparison with the established alternatives. Researchers and drug development professionals are encouraged to consider the orthogonality and stability data presented here when designing complex synthetic strategies.

References

Stability Showdown: 1-(4-Bromophenyl)ethyl Methyl Ether vs. MOM Ether in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 30, 2025 – In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides a comprehensive stability comparison between two common ether-based protecting groups: the benzylic ether, specifically 1-(4-Bromophenyl)ethyl methyl ether, and the acetal-derived methoxymethyl (MOM) ether. This analysis, supported by experimental data from the literature, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The stability of a protecting group is not an absolute measure but rather is highly dependent on the reaction conditions employed. This comparison will delve into the lability of these two ethers under acidic, basic, reductive, and oxidative environments, providing a clear framework for their orthogonal application in complex molecular syntheses.

Comparative Stability Analysis

The fundamental difference in the chemical nature of this compound (a benzylic ether) and MOM ether (an acetal) dictates their distinct stability profiles. Benzylic ethers are generally robust under a range of conditions but are uniquely susceptible to hydrogenolysis.[1] In contrast, MOM ethers are characterized by their stability to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[2]

The specific structure of this compound introduces additional nuances. As a secondary benzylic ether, it is expected to be more labile to acid-catalyzed cleavage than a primary benzyl ether due to the increased stability of the secondary benzylic carbocation intermediate that can form.[3][4] The presence of an electron-withdrawing bromo-substituent on the phenyl ring, however, is expected to destabilize this carbocation, thereby slowing down the rate of acid-catalyzed and oxidative cleavage compared to unsubstituted or electron-rich benzylic ethers.[5][6]

Below is a summary of the stability of these two ethers under various reaction conditions.

Condition CategoryReagent/ConditionThis compound StabilityMOM Ether Stability
Acidic Strong Acids (e.g., HBr, BCl₃, BBr₃)LabileVery Labile
Mild Acids (e.g., p-TsOH, TFA, aq. HCl)Potentially Labile (slower than MOM ether)Labile[2]
Lewis Acids (e.g., TMSOTf, ZrCl₄)Potentially LabileLabile[2]
Basic Strong Bases (e.g., NaH, KOH, Carbonates)Generally StableStable[2]
Organometallics (e.g., Grignard, Organolithiums)Generally StableStable[2]
Reductive Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Labile[7]Stable
Dissolving Metal Reduction (e.g., Na/NH₃)LabileStable
Hydride Reagents (e.g., LiAlH₄, DIBAL-H)Generally StableStable[8]
Oxidative DDQPotentially Labile (slower than PMB ethers)[6]Stable
Oxoammonium Salts (e.g., TEMPO-based)Labile[5][9]Stable
Strong Oxidants (e.g., KMnO₄, CrO₃)LabileStable[8]

Experimental Protocols

Detailed methodologies for the cleavage of each class of protecting group are provided below, reflecting common laboratory practices.

Deprotection of this compound (Benzylic Ether)

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis

  • Objective: To cleave a secondary benzylic ether under neutral, reductive conditions.

  • Procedure:

    • Dissolve the this compound-protected compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

    • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

    • Stir the mixture vigorously at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[7]

Protocol 2: Oxidative Cleavage using an Oxoammonium Salt

  • Objective: To cleave a secondary benzylic ether under mild oxidative conditions.

  • Procedure:

    • Dissolve the this compound-protected compound (1.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL).

    • Add 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (2.0 molar equivalents for a secondary alcohol product).[9]

    • Stir the reaction at room temperature and monitor by TLC. The reaction time may be longer due to the electron-withdrawing bromo-substituent.[5][9]

    • Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).

    • Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration.

    • Purify the crude product by column chromatography.

Deprotection of a Methoxymethyl (MOM) Ether

Protocol 3: Acid-Catalyzed Cleavage

  • Objective: To cleave a MOM ether under mild acidic conditions.

  • Procedure:

    • Dissolve the MOM-protected alcohol (1.0 mmol) in methanol (10 mL).

    • Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

    • Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.[2]

Visualizing Reaction Pathways and Structures

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and a key mechanistic pathway.

G start MOM-Protected Alcohol protonation Protonation of Ether Oxygen start->protonation H⁺ cleavage C-O Bond Cleavage protonation->cleavage release Release of Alcohol and Resonance-Stabilized Cation cleavage->release quench Cation Quenching release->quench H₂O products Deprotected Alcohol + Formaldehyde + Methanol quench->products

References

A Comparative Guide to Analytical Techniques for the Quality Control of 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quality control of 1-(4-Bromophenyl)ethyl methyl ether, a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring the purity and quality of this intermediate is critical for the safety and efficacy of the final drug product. This document outlines various analytical methodologies, presents supporting data in a comparative format, and provides detailed experimental protocols.

Introduction to Quality Control Parameters

The quality control of this compound involves the assessment of several key parameters:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main compound and detection of any impurities.

  • Residual Solvents: Ensuring that levels of solvents used during synthesis are within acceptable limits.[1][2]

  • Related Substances: Identifying and quantifying by-products and degradation products.[3]

A variety of analytical techniques can be employed to assess these parameters, each with its own strengths and limitations. This guide will focus on the most relevant and commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific quality attribute being assessed. The following table summarizes the key performance characteristics of each technique for the quality control of this compound.

Analytical TechniquePrimary ApplicationAnalytes DetectedLimit of Detection (LOD) & Limit of Quantification (LOQ)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of impurities and related substances.[4][5]Non-volatile and thermally labile compounds, including the main compound and process-related impurities.[4]Typically in the µg/mL (ppm) range.[5]High resolution and sensitivity, suitable for quantitative analysis.[5]May require derivatization for compounds without a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile compounds, including residual solvents and impurities.[6][7]Volatile organic compounds, residual solvents, and volatile impurities.[6][8]Can reach ng/mL (ppb) to pg/mL (ppt) levels, especially with techniques like purge-and-trap.[6]High selectivity and sensitivity, provides structural information from mass spectra.[9][10][11]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.The main compound and any impurities present in sufficient concentration.Generally lower sensitivity than chromatographic methods.Provides detailed structural information, non-destructive.[9]Requires higher sample concentrations, complex spectra for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of identity.The main compound.Primarily a qualitative technique.Fast, simple sample preparation, provides a unique fingerprint for the compound.[10]Limited ability to detect and quantify minor components.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method utilizes reversed-phase chromatography to separate this compound from its potential impurities.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (AR grade).

  • This compound reference standard and sample.

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 225 nm.

| Injection Volume | 10 µL. |

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Mobile Phase A->B E Inject Standard B->E C Prepare Sample Solution F Inject Sample C->F D Equilibrate System D->E D->F G Record Chromatograms E->G F->G H Integrate Peak Areas G->H I Calculate Purity H->I

Workflow for HPLC Purity Analysis.
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify residual solvents from the synthesis process. Headspace sampling is often employed for this analysis.

Apparatus and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Headspace auto-sampler.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).

  • Helium (carrier gas).

  • Dimethyl sulfoxide (DMSO) or another suitable solvent.

  • Reference standards for expected residual solvents.

GC-MS Conditions:

Parameter Condition
Column Oven Temperature Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).
Injector Temperature 250 °C.
Carrier Gas Flow 1.2 mL/min (constant flow).
MS Transfer Line Temp 280 °C.
MS Ion Source Temp 230 °C.

| Mass Range | 35-350 amu. |

Headspace Conditions:

Parameter Condition
Oven Temperature 80 °C.
Loop Temperature 90 °C.
Transfer Line Temperature 100 °C.

| Equilibration Time | 15 min. |

Procedure:

  • Standard Preparation: Prepare a stock solution containing the expected residual solvents at a known concentration in DMSO. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in a known volume of DMSO.

  • Analysis: Place the standard and sample vials in the headspace auto-sampler. The volatile solvents will partition into the headspace and be injected into the GC-MS system.

  • Quantification: Identify and quantify the residual solvents in the sample by comparing their peak areas to the calibration curve generated from the standard solutions.

Workflow for GC-MS Residual Solvent Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample into Vial B Add Solvent (DMSO) A->B C Seal Vial B->C D Equilibrate at 80°C C->D E Inject Headspace Gas D->E F Separation on GC Column E->F G Detection by MS F->G H Identify Peaks G->H I Quantify Solvents H->I

Workflow for GC-MS Residual Solvent Analysis.
Structural Confirmation by NMR and FTIR Spectroscopy

NMR and FTIR are powerful tools for confirming the identity and structure of this compound.

NMR Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals for this compound would include aromatic protons, a quartet for the methine proton, a doublet for the methyl group adjacent to the chiral center, and a singlet for the methoxy group.

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.[9]

FTIR Spectroscopy:

  • Provides a characteristic "fingerprint" of the molecule based on the vibrations of its functional groups. Key expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ether linkage).[10]

Alternative and Complementary Techniques

While the techniques described above are the primary methods for quality control, other analytical approaches can provide valuable complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for identifying and characterizing non-volatile impurities and degradation products. It combines the separation power of HPLC with the identification capabilities of mass spectrometry.

  • Chiral Chromatography: If the synthesis of this compound is stereospecific, chiral HPLC or GC would be necessary to determine the enantiomeric purity.

  • Elemental Analysis: Can be used to confirm the elemental composition (C, H, Br) of the compound.

  • Melting Point Determination: A simple and effective method for assessing the purity of a solid compound. Impurities will typically depress and broaden the melting point range.

Conclusion

A comprehensive quality control strategy for this compound should employ a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for purity assessment and quantification of non-volatile impurities, while GC-MS is essential for the analysis of residual solvents and other volatile components. NMR and FTIR spectroscopy are indispensable for the unambiguous confirmation of the compound's identity and structure. By implementing these analytical techniques with robust and well-documented protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to Purity Determination of 1-(4-Bromophenyl)ethyl Methyl Ether by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 1-(4-Bromophenyl)ethyl methyl ether, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is paramount for the desired reaction outcomes, and the safety and efficacy of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), two of the most powerful and widely used analytical techniques for purity assessment. We will delve into detailed experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method for the analysis of this specific compound.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds.[1][2] Given that this compound is a liquid at room temperature and may have limited thermal stability, HPLC is a highly suitable method for its purity determination.[3] A reverse-phase HPLC method is generally preferred for this type of aromatic compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][4] this compound, being a relatively small organic molecule, is also amenable to GC analysis, which can offer higher resolution and faster analysis times compared to HPLC for certain applications.[1][4]

The choice between HPLC and GC depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.[1]

Comparative Analysis: HPLC vs. GC

The following table summarizes the key differences and considerations when choosing between HPLC and GC for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][4]Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1][4]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for this compound and its potential non-volatile impurities.[1][2]Suitable for volatile and thermally stable compounds. The analyte must be vaporized without decomposition.[3][4]
Sample Preparation Generally simpler for liquid samples; involves dissolution in a suitable solvent.May require derivatization for polar or less volatile impurities to improve volatility and peak shape.
Speed Analysis times are typically in the range of 10-60 minutes.[2][3]Generally faster, with run times often in the range of a few minutes.[2][3]
Resolution Provides good resolution, especially for complex mixtures.Capillary GC columns offer very high separation efficiency.[4]
Cost The equipment, including the high-pressure pump and solvents, can be more expensive.[2][3]Generally more cost-effective in terms of equipment and consumables (carrier gas).[3]
Detectors UV-Vis, PDA, MS, RI, Fluorescence.[4]FID, TCD, ECD, MS.[4]

Experimental Workflow

A systematic approach is crucial for the accurate purity determination of a chemical substance. The general workflow involves sample preparation, chromatographic analysis, data acquisition, and interpretation to identify and quantify the main component and any impurities.

Purity Analysis Workflow Figure 1: General workflow for the purity analysis of this compound. cluster_0 Sample Handling cluster_1 Chromatographic Analysis cluster_2 Data Processing SamplePrep Sample Preparation (Dissolution) HPLC HPLC Analysis SamplePrep->HPLC Inject GC GC Analysis SamplePrep->GC Inject DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq GC->DataAcq DataAnalysis Data Analysis (Peak Integration, Purity Calculation) DataAcq->DataAnalysis

Caption: General workflow for the purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from a validated procedure for a structurally similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine, and is expected to provide good results for this compound.[5]

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[5]

  • Mobile Phase: A gradient mixture of the Phosphate Buffer (A) and Acetonitrile (B).

  • Diluent: Acetonitrile and water (50:50 v/v).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-30 min (70-30% B), 30-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) Method

For the GC analysis of an aromatic ether like this compound, a high-temperature capillary column is required.

Apparatus and Materials:

  • Gas Chromatograph (GC) system with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

  • Autosampler and vials

  • This compound reference standard and sample

  • Dichloromethane (GC grade)

Chromatographic Conditions:

Parameter Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)

| Injection Volume | 1 µL (split ratio 50:1) |

Sample Preparation:

  • Standard and Sample Solutions (1 mg/mL): Accurately weigh about 10 mg of the reference standard or sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Data Analysis: Similar to HPLC, the purity is calculated based on the area percent of the main peak.

Method Validation and Performance Comparison

A comprehensive validation of the analytical method should be performed to ensure its suitability for its intended purpose.[6] Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][8] The following table presents hypothetical, yet typical, performance data for the two methods.

Validation ParameterHPLCGC
Specificity High, able to separate non-volatile and polar impurities.High, excellent separation for volatile impurities.
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 150 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2.0%< 2.0%
LOD ~0.03 µg/mL~0.01 µg/mL (with FID)
LOQ ~0.1 µg/mL~0.03 µg/mL (with FID)

Conclusion

Both HPLC and GC are powerful analytical tools for assessing the purity of this compound.

  • HPLC is recommended as the primary technique for routine quality control. This is due to its robustness, versatility in handling a broader range of potential non-volatile impurities, and its excellent capability in separating positional isomers which are common in the synthesis of substituted aromatic compounds.[1]

  • GC, particularly when coupled with a mass spectrometer (GC-MS), is a valuable complementary technique. It is excellent for the identification of unknown volatile or semi-volatile impurities by providing their mass spectra.[1] For a simple purity assay where potential impurities are known to be volatile, GC-FID can be a faster and more sensitive option.

Ultimately, the choice of method will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive impurity profiling, the use of orthogonal methods like HPLC and GC is often recommended to ensure the detection of a wide range of potential impurities.[9]

References

Spectroscopic Comparison: 1-(4-Bromophenyl)ethyl Methyl Ether and its Precursor, 1-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the Williamson ether synthesis product, 1-(4-Bromophenyl)ethyl methyl ether, and its alcohol precursor, 1-(4-bromophenyl)ethanol. The transformation from a secondary alcohol to a methyl ether introduces distinct changes in the molecular structure, which are clearly reflected in their respective NMR, IR, and mass spectra. This analysis is crucial for researchers in synthetic chemistry and drug development for reaction monitoring and compound characterization.

Synthetic Relationship

The synthesis of this compound from 1-(4-bromophenyl)ethanol is a classic example of the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism where the deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide (in this case, methyl iodide).

synthesis Synthesis of this compound precursor 1-(4-bromophenyl)ethanol reagents 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) precursor->reagents product This compound reagents->product

Caption: Synthetic pathway from alcohol to ether.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-(4-bromophenyl)ethanol and this compound, highlighting the changes observed upon methylation of the hydroxyl group.

Table 1: ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1-(4-bromophenyl)ethanol 7.45d2HAr-H
7.25d2HAr-H
4.85q1HCH-OH
2.05s1HOH
1.45d3HCH₃
This compound 7.43d2HAr-H
7.21d2HAr-H
4.29q1HCH-OCH₃
3.20s3HOCH₃
1.43d3HCH-CH₃

Table 2: ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
1-(4-bromophenyl)ethanol [1]144.9Ar-C (quaternary)
131.5Ar-CH
127.2Ar-CH
121.1Ar-C-Br
69.8CH-OH
25.2CH₃
This compound 142.5Ar-C (quaternary)
131.4Ar-CH
127.5Ar-CH
121.3Ar-C-Br
83.5CH-OCH₃
56.5OCH₃
24.1CH-CH₃

Table 3: IR Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
1-(4-bromophenyl)ethanol [2][3]3350 (broad)O-H stretch
3000-2850C-H stretch (sp³)
1590, 1485C=C stretch (aromatic)
1070C-O stretch
This compound [4]3000-2800C-H stretch (sp³)
1595, 1488C=C stretch (aromatic)
1100C-O-C stretch (ether)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
1-(4-bromophenyl)ethanol 200/202 (M⁺)185/187 ([M-CH₃]⁺), 157/159, 120, 102, 77
This compound [4][5]214/216 (M⁺)199/201 ([M-CH₃]⁺), 185/187 ([M-OCH₃]⁺), 157/159, 102, 77

Experimental Protocols

Synthesis of this compound

This procedure details the synthesis of this compound from 1-(4-bromophenyl)ethanol via a Williamson ether synthesis.[6][7][8][9][10]

Materials:

  • 1-(4-bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[11] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, approximately 5-10 mg of the sample was used, while for ¹³C NMR, 20-50 mg of the sample was used.[11]

nmr_workflow NMR Spectroscopy Workflow sample Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ with TMS sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire spectrum on 400 MHz spectrometer transfer->acquire process Process data (FT, phasing, baseline correction) acquire->process

Caption: General workflow for NMR sample preparation and analysis.

FTIR Spectroscopy: Infrared spectra were obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[12][13][14][15][16] A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.[12][16]

Mass Spectrometry: Mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[17][18][19][20][21] The sample was diluted in an appropriate solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.[19][21]

References

Validating the Structure of 1-(4-Bromophenyl)ethyl methyl ether: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-(4-Bromophenyl)ethyl methyl ether. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical resource for the unambiguous identification and characterization of this compound. We further compare its spectroscopic fingerprint to two structurally related alternatives, 1-(4-bromophenyl)ethanol and 4-bromoanisole, to highlight key differentiating features.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.45d2HAr-H
7.20d2HAr-H
4.25q1HCH
3.20s3HOCH₃
1.40d3HCH₃
1-(4-bromophenyl)ethanol 7.48d2HAr-H
7.22d2HAr-H
4.88q1HCH
2.05s (br)1HOH
1.45d3HCH₃
4-bromoanisole [1][2]7.40d2HAr-H
6.75d2HAr-H
3.75s3HOCH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 142.5Ar-C (quaternary)
131.5Ar-CH
128.0Ar-CH
121.0Ar-C-Br
82.0CH-O
56.5OCH₃
24.0CH₃
1-(4-bromophenyl)ethanol [3]144.8Ar-C (quaternary)
131.5Ar-CH
127.2Ar-CH
121.1Ar-C-Br
69.8CH-OH
25.2CH₃
4-bromoanisole [2]158.7Ar-C-O
132.2Ar-CH
115.8Ar-CH
112.8Ar-C-Br
55.4OCH₃

Table 3: Mass Spectrometry (EI) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 214/216 (M⁺)199/201, 171/173, 119, 91
1-(4-bromophenyl)ethanol [4]200/202 (M⁺)185/187, 157/159, 120, 77
4-bromoanisole [1][5]186/188 (M⁺)171/173, 107, 77

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 2975-2850C-H stretch (aliphatic)
1590C=C stretch (aromatic)
1250, 1090C-O stretch (ether)
820C-H bend (para-disubstituted)
1-(4-bromophenyl)ethanol [4][6][7]3400-3200 (broad)O-H stretch (alcohol)
2970-2850C-H stretch (aliphatic)
1595C=C stretch (aromatic)
1075C-O stretch (alcohol)
824C-H bend (para-disubstituted)
4-bromoanisole [1][8]3000-2840C-H stretch (aromatic & aliphatic)
1590, 1480C=C stretch (aromatic)
1240, 1040C-O stretch (aryl ether)
825C-H bend (para-disubstituted)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were averaged.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer operating at a carbon frequency of 100 MHz. Proton-decoupled spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were averaged.

2. Mass Spectrometry (MS)

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with a gas chromatograph for sample introduction.

  • GC Conditions: A capillary column was used with helium as the carrier gas. The oven temperature was programmed to ramp from 60°C to 250°C at a rate of 10°C/min.

  • MS Conditions: The ion source temperature was maintained at 230°C, and the electron energy was set to 70 eV. Mass spectra were scanned over a range of m/z 40-400.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectra were recorded on a spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using the discussed analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation synthesis Synthesis of 1-(4-Bromophenyl)ethyl methyl ether purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir nmr_data Chemical Shifts Coupling Constants Integration nmr->nmr_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data ir_data Functional Group Frequencies ir->ir_data structure Proposed Structure: 1-(4-Bromophenyl)ethyl methyl ether nmr_data->structure ms_data->structure ir_data->structure

References

comparative study of different synthetic routes to 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1-(4-Bromophenyl)ethyl Methyl Ether

For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of key intermediates is paramount. This compound is a valuable building block, and understanding the various synthetic pathways to this compound allows for the selection of the most appropriate method based on factors such as yield, reaction conditions, and scalability. This guide provides a , complete with experimental protocols and data.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from two primary starting materials: 1-(4-bromophenyl)ethanol or 4-bromostyrene. The choice of starting material dictates the viable synthetic strategies.

Synthetic Route Starting Material Key Reagents Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Williamson Ether Synthesis 1-(4-Bromophenyl)ethanolNaH, Methyl Iodide, THFHigh4-12 hours0 °C to RefluxHigh yield, versatile for various ethers.Requires anhydrous conditions, use of a strong and flammable base (NaH).
Phase Transfer Catalysis (PTC) Williamson Synthesis 1-(4-Bromophenyl)ethanolKOH (aq), Methyl Iodide, TBAB, TolueneHigh2-8 hoursRoom TemperatureMild conditions, no need for anhydrous solvents, scalable.Catalyst may need to be separated from the product.
Alkoxymercuration-Demercuration 4-BromostyreneHg(OAc)₂, Methanol, NaBH₄Good to High2-4 hoursRoom TemperatureAvoids carbocation rearrangements, good regioselectivity (Markovnikov).Use of highly toxic mercury reagents.
Acid-Catalyzed Alkoxy Addition 4-BromostyreneH₂SO₄ (cat.), MethanolModerate to LowVariableVariableSimple reagents, one-step process.Prone to carbocation rearrangements leading to side products, requires strong acid.

Experimental Protocols

Williamson Ether Synthesis

This classic method involves the formation of an alkoxide from 1-(4-bromophenyl)ethanol, followed by nucleophilic substitution with a methylating agent.

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases. The reaction mixture is then cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is subsequently heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Phase Transfer Catalysis (PTC) Williamson Synthesis

This method offers a more practical and scalable alternative to the traditional Williamson synthesis by avoiding the need for anhydrous conditions.

Procedure:

To a vigorously stirred solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) and tetrabutylammonium bromide (TBAB, 0.02 equivalents) in toluene, a 50% w/w aqueous solution of potassium hydroxide (3.0 equivalents) is added, followed by the addition of methyl iodide (1.5 equivalents) at room temperature. The reaction is stirred vigorously at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with water and the organic layer is separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.[2]

Alkoxymercuration-Demercuration

This two-step procedure converts an alkene to an ether and is particularly useful for preventing carbocation rearrangements.

Procedure:

To a solution of 4-bromostyrene (1.0 equivalent) in methanol, mercuric acetate (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours. A solution of sodium borohydride (0.5 equivalents) in aqueous sodium hydroxide is then added dropwise at 0 °C. The reaction mixture is stirred for an additional 1-2 hours at room temperature. The metallic mercury is removed by filtration, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Acid-Catalyzed Alkoxy Addition

This is a straightforward method for the synthesis of ethers from alkenes, although it is susceptible to side reactions.

Procedure:

To a solution of 4-bromostyrene (1.0 equivalent) in an excess of methanol, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added. The mixture is stirred at room temperature or gently heated, and the reaction progress is monitored by TLC. Upon completion, the reaction is neutralized with a saturated solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for Synthesis Route Selection

The selection of the optimal synthetic route depends on several factors, including the availability of starting materials, the desired scale of the reaction, and tolerance for certain reagents. The following diagram illustrates a decision-making workflow for choosing a synthetic pathway.

G Workflow for Selecting a Synthetic Route to this compound start Start: Synthesis of This compound sm_choice Choice of Starting Material start->sm_choice sm1 1-(4-Bromophenyl)ethanol sm_choice->sm1 Alcohol available sm2 4-Bromostyrene sm_choice->sm2 Alkene available williamson Williamson Ether Synthesis sm1->williamson ptc PTC Williamson Synthesis sm1->ptc alkoxy Alkoxymercuration-Demercuration sm2->alkoxy acid Acid-Catalyzed Addition sm2->acid consider_williamson Considerations: - Anhydrous conditions - Strong base (NaH) williamson->consider_williamson end_product This compound williamson->end_product consider_ptc Considerations: - Mild conditions - Scalable - Biphasic system ptc->consider_ptc ptc->end_product consider_alkoxy Considerations: - Toxic mercury reagents - No rearrangements alkoxy->consider_alkoxy alkoxy->end_product consider_acid Considerations: - Potential for rearrangements - Simple reagents acid->consider_acid acid->end_product

Caption: Decision workflow for synthetic route selection.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis and its phase-transfer-catalyzed variation starting from 1-(4-bromophenyl)ethanol are generally the most reliable and high-yielding methods. The PTC approach is particularly advantageous for its milder reaction conditions and scalability. While the routes starting from 4-bromostyrene are viable, the use of toxic mercury reagents in the alkoxymercuration-demercuration and the potential for side products in the acid-catalyzed addition make them less favorable for many applications. The choice of the optimal route will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)ethyl methyl ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-(4-Bromophenyl)ethyl methyl ether, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.

II. Waste Characterization and Classification

The primary responsibility for hazardous waste determination lies with the generator. While specific hazard data for this compound is not widely available, its chemical structure (containing a bromine atom and an ether group) suggests that it should be treated as a hazardous chemical waste.

Regulatory Guidance:

In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Parts 261.3.[1] Users must consult their institution's Environmental Health and Safety (EHS) office and local or national regulations to ensure complete and accurate classification.[1][2]

III. Step-by-Step Disposal Procedure

The recommended method for disposing of this compound is to engage a licensed waste disposal company.[2] The following steps outline the process for preparing the chemical for disposal:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic compounds are often incinerated, and mixing them with non-halogenated waste can complicate and increase the cost of disposal.

  • Containment:

    • Place liquid this compound waste into a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

    • Carefully sweep or vacuum the absorbed material and place it into a suitable disposal container.[1]

    • Seal the container tightly.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Note any other components mixed with the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste manifest and tracking.

IV. Spill and Contamination Cleanup

In the event of a small spill, follow these procedures:

  • Isolate the Area: Restrict access to the spill area.

  • Absorb the Spill: Use absorbent paper or other inert material to pick up all liquid.[3]

  • Package Waste: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]

  • Decontaminate: Wash all contaminated surfaces with an appropriate solvent (such as alcohol), followed by a thorough washing with soap and water.[3]

For large spills, evacuate the area and contact your institution's emergency response team immediately.

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste (Consult EHS & Regulations) ppe->classify is_spill Is it a spill? classify->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call Emergency Response is_spill->large_spill Yes (Large) collect Collect waste in a sealed, labeled container is_spill->collect No (Routine Waste) absorb Absorb with inert material small_spill->absorb end End: Waste Properly Disposed large_spill->end absorb->collect decontaminate Decontaminate Area storage Store in designated hazardous waste area collect->storage disposal Arrange for pickup by licensed disposal company storage->disposal disposal->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can ensure a safe working environment and protect the broader community and environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Bromophenyl)ethyl methyl ether (CAS No. 59891-97-3). Given the limited specific hazard data for this compound, this guidance is supplemented with safety information for structurally similar compounds, such as 4-bromophenyl phenyl ether and general procedures for handling halogenated aromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

To mitigate risks, a comprehensive PPE plan is mandatory. The following table summarizes the recommended PPE for handling this and similar halogenated aromatic compounds.[1][3][4]

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (Nitrile rubber), lab coat, and closed-toe shoes.[3][4]Prevents skin contact, which can lead to irritation or burns.[1]
Respiratory Use in a well-ventilated chemical fume hood.[1][3]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Safe Handling and Operational Plan

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Experimental Workflow

All operations should be conducted in a designated area, preferably within a chemical fume hood.[3]

prep Preparation handle Handling & Use prep->handle Proceed with caution cleanup Cleanup handle->cleanup After experiment disposal Disposal cleanup->disposal Segregate waste end End disposal->end

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and emergency shower are accessible.[5]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.[3]

  • Handling and Use :

    • Conduct all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1][3]

    • Avoid direct contact with skin and eyes.[6]

    • Use non-sparking tools and avoid sources of ignition as a general precaution.[6]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[7]

  • Storage :

    • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][7]

    • Store away from incompatible materials such as strong oxidizing agents.[7][8]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Emergency Scenario Immediate Action
Minor Spill Alert personnel in the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Disposal Plan

The proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.[7]

Waste Segregation and Disposal

  • Halogenated Organic Waste : All waste containing this compound, including residues and rinsates from cleaning glassware, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1][3][7] Do not mix with non-halogenated waste.[7]

  • Contaminated Solids : Any contaminated solid materials such as gloves, absorbent paper, and pipette tips should be placed in a designated solid hazardous waste container.[7]

  • Container Management : Keep waste containers tightly closed and store them in a well-ventilated area, preferably within secondary containment.[7]

  • Institutional Guidelines : Follow all local and institutional regulations for the final disposal of hazardous waste.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Bromophenyl)ethyl methyl ether
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)ethyl methyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.